19(R)-HETE
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-19-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10- |
InChI Key |
XFUXZHQUWPFWPR-TWVHMNNTSA-N |
SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
Isomeric SMILES |
CC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
Synonyms |
19(S)-hydroxyeicosatetraenoic acid 19-HETE 19-hydroxy-5,8,11,14-eicosatetraenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of 19(R)-HETE in Renal Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-hydroxyeicosatetraenoic acid (19-HETE) is a sub-terminal hydroxylation metabolite of arachidonic acid (AA) produced by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of renal cells. This eicosanoid exists as two stereoisomers, 19(R)-HETE and 19(S)-HETE, each with distinct biological activities. While much of the research has focused on its regioisomer, 20-HETE, and the more biologically active 19(S)-HETE, understanding the synthesis of this compound is crucial for a complete picture of renal eicosanoid signaling and its potential as a therapeutic target. This technical guide provides an in-depth overview of the this compound synthesis pathway in renal microsomes, including the enzymes involved, experimental protocols for its study, and a summary of its known biological effects.
This compound Synthesis Pathway
The synthesis of this compound from arachidonic acid in renal microsomes is a monooxygenase reaction catalyzed by specific cytochrome P450 enzymes. The primary substrate, arachidonic acid, is a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.
Key Enzymes Involved
Several CYP families have been implicated in the ω-1 hydroxylation of arachidonic acid to produce 19-HETE. The stereoselectivity of this reaction determines the ratio of this compound to 19(S)-HETE.
-
Cytochrome P450 2E1 (CYP2E1): This isoform has been shown to metabolize arachidonic acid to 19-HETE with a stereoselectivity of approximately 70% for 19(S)-HETE and 30% for this compound[1]. CYP2E1 is expressed in the kidney, and its activity contributes to the renal production of 19-HETE[1].
-
Cytochrome P450 4A (CYP4A) and 4F (CYP4F) Families: These families are the primary enzymes responsible for the ω-hydroxylation of arachidonic acid to 20-HETE, but they also catalyze ω-1 hydroxylation to form 19-HETE[2][3]. The specific stereoselectivity of individual CYP4A and CYP4F isoforms in producing this compound versus 19(S)-HETE in human renal microsomes is an area of ongoing research.
The synthesis reaction requires NADPH as a cofactor and NADPH-cytochrome P450 reductase to transfer electrons to the CYP enzyme.
References
- 1. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
19(R)-HETE as an Endogenous Antagonist of 20-HETE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive eicosanoid implicated in the pathogenesis of hypertension, endothelial dysfunction, and other cardiovascular diseases. Its biological effects are mediated, at least in part, through the G-protein coupled receptor GPR75. The discovery of endogenous molecules that can counteract the effects of 20-HETE is of significant therapeutic interest. This technical guide provides a comprehensive overview of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) as a naturally occurring antagonist of 20-HETE. We present a compilation of the current scientific evidence, including quantitative data on its antagonistic activity, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of eicosanoid biology and cardiovascular pharmacology.
Introduction to 20-HETE and this compound
20-HETE is synthesized from arachidonic acid primarily by CYP enzymes of the 4A and 4F families.[1] It plays a crucial role in the regulation of vascular tone, renal function, and blood pressure.[2][3] In the vasculature, 20-HETE is a potent vasoconstrictor and contributes to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing the production of superoxide.[4] These actions are primarily mediated through its receptor, GPR75, which activates Gq/11 signaling pathways.[5]
19-HETE is a regioisomer of 20-HETE, also produced by CYP-mediated metabolism of arachidonic acid. Notably, the stereochemistry at the 19th carbon is critical for its biological activity. It has been demonstrated that this compound, but not its enantiomer 19(S)-HETE, acts as an antagonist of 20-HETE's vascular effects. Specifically, this compound has been shown to reverse 20-HETE-induced sensitization of renal arterioles to vasoconstrictors and to counteract its detrimental effects on endothelial function.
Quantitative Data on the Antagonistic Activity of this compound and its Analogs
The antagonistic properties of this compound and its synthetic analogs have been quantified in various in vitro and in vivo models. The following table summarizes key data from a study investigating the ability of 19-HETE analogs to inhibit 20-HETE-induced sensitization of rat renal preglomerular microvessels to the vasoconstrictor phenylephrine.
| Analog Number | Structure | Fold Change from 20-HETE Sensitization |
| 4 | 19(R)-hydroxy-5(Z),14(Z)-eicosadienoic acid | -0.6 |
| 5 | 19(S)-hydroxy-5(Z),14(Z)-eicosadienoic acid | -0.4 |
| 10 | N-(19(R)-hydroxy-5(Z),14(Z)-eicosadienoyl)glycine | -1.5 |
| 11 | N-(19(S)-hydroxy-5(Z),14(Z)-eicosadienoyl)glycine | -1.2 |
| 13 | N-(19(R)-hydroxy-5(Z),14(Z)-eicosadienoyl)aspartate | -0.8 |
Negative values indicate antagonism of 20-HETE-induced sensitization. Data is adapted from Dakarapu et al., Bioorg Med Chem Lett, 2019.
Signaling Pathways
20-HETE Signaling Pathway via GPR75
20-HETE exerts its vascular effects by binding to the G-protein coupled receptor, GPR75. This interaction initiates a signaling cascade through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, GPR75 activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) via c-Src, which in turn activates downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.
Proposed Mechanism of this compound Antagonism
While the precise molecular mechanism of this compound's antagonism is still under investigation, it is hypothesized to act as a competitive antagonist at the GPR75 receptor. This would involve this compound binding to the same site as 20-HETE on GPR75, thereby preventing the activation of the downstream signaling cascade.
Detailed Experimental Protocols
Vascular Reactivity Assessment using Pressure Myography
This protocol is adapted from established methods for assessing the function of small resistance arteries.
Objective: To determine the effect of this compound on 20-HETE-induced vasoconstriction or sensitization to other vasoconstrictors.
Materials:
-
Pressure myograph system
-
Isolated resistance arteries (e.g., renal interlobar or mesenteric arteries) from rats or mice
-
Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2
-
20-HETE and this compound stock solutions
-
Vasoconstrictor agent (e.g., phenylephrine)
-
Microdissection tools
Procedure:
-
Isolate resistance arteries and mount them on two glass cannulas in the pressure myograph chamber filled with PSS at 37°C.
-
Pressurize the artery to a physiological pressure (e.g., 80 mmHg) and allow it to equilibrate.
-
Record the baseline vessel diameter.
-
To assess sensitization, pre-incubate the artery with a sub-threshold concentration of 20-HETE for 20-30 minutes.
-
Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., phenylephrine).
-
Wash the artery with PSS to return to baseline.
-
Co-incubate the artery with 20-HETE and varying concentrations of this compound for 20-30 minutes.
-
Repeat the concentration-response curve to the vasoconstrictor.
-
To assess direct antagonism, pre-constrict the artery with a fixed concentration of 20-HETE.
-
Add increasing concentrations of this compound and record the changes in vessel diameter.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine its antagonistic potency (e.g., calculate IC50 or construct a Schild plot).
Measurement of Nitric Oxide and Superoxide in Endothelial Cells
This protocol is based on established fluorescence microscopy techniques.
Objective: To determine if this compound can reverse 20-HETE-induced eNOS uncoupling, characterized by decreased nitric oxide (NO) and increased superoxide production.
Materials:
-
Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Fluorescent dyes for NO (e.g., DAF-FM diacetate) and superoxide (e.g., dihydroethidium - DHE)
-
20-HETE and this compound stock solutions
-
Fluorescence microscope
-
Cell culture medium and supplements
Procedure:
-
Plate endothelial cells on glass coverslips and grow to confluence.
-
Treat the cells with one of the following for the desired time:
-
Vehicle control
-
20-HETE alone
-
20-HETE in combination with this compound
-
This compound alone
-
-
Load the cells with DAF-FM diacetate and DHE according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filter sets for each dye.
-
Quantify the fluorescence intensity for both NO and superoxide in multiple cells per condition.
-
Data Analysis: Compare the fluorescence intensities between the different treatment groups to assess the effect of this compound on 20-HETE-induced changes in NO and superoxide levels.
In Vivo Blood Pressure Measurement in Mice
This protocol describes the non-invasive tail-cuff method for measuring systolic blood pressure in mice.
Objective: To evaluate the in vivo efficacy of a this compound analog in a hypertensive mouse model where hypertension is driven by 20-HETE.
Materials:
-
Hypertensive mouse model (e.g., Cyp4a14-/- mice)
-
Non-invasive tail-cuff blood pressure measurement system
-
Animal restrainers
-
Warming platform
-
This compound analog and vehicle for injection (e.g., saline)
Procedure:
-
Acclimatize the mice to the restrainer and the tail-cuff procedure for several days before starting the experiment to minimize stress-induced blood pressure variations.
-
On the day of measurement, place the mouse in the restrainer on the warming platform to promote vasodilation of the tail artery.
-
Place the tail cuff on the mouse's tail.
-
Perform a series of inflation-deflation cycles to obtain stable systolic blood pressure readings.
-
Record the baseline blood pressure for each mouse over several days.
-
Administer the this compound analog or vehicle daily via the desired route (e.g., intraperitoneal injection).
-
Measure the systolic blood pressure daily or at regular intervals throughout the treatment period.
-
Data Analysis: Compare the blood pressure measurements before and during treatment with the this compound analog and the vehicle control to determine the effect on blood pressure.
Experimental and Drug Discovery Workflow
The following diagram illustrates a logical workflow for the screening and characterization of 20-HETE antagonists, such as this compound and its analogs.
Conclusion
The available evidence strongly supports the role of this compound as an endogenous antagonist of the pro-hypertensive and pro-inflammatory actions of 20-HETE. This natural counter-regulatory mechanism presents a promising avenue for the development of novel therapeutics for cardiovascular diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise molecular interactions between this compound and GPR75, as well as on the development of more potent and pharmacokinetically stable this compound-based antagonists.
References
- 1. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries [jove.com]
- 3. youtube.com [youtube.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytochrome P450 Isoforms in 19(R)-Hydroxyeicosatetraenoic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes. It exists as two stereoisomers, 19(R)-HETE and 19(S)-HETE, which may possess distinct biological activities. While research has extensively focused on the ω-hydroxylation product 20-HETE and the 19(S)-HETE enantiomer, the specific roles and biosynthetic pathways of this compound are less well-defined. This technical guide provides an in-depth overview of the cytochrome P450 isoforms responsible for this compound production, presenting key quantitative data, detailed experimental protocols, and insights into its potential signaling pathways.
Cytochrome P450 Isoforms Involved in this compound Synthesis
The primary enzymes responsible for the ω-1 hydroxylation of arachidonic acid to produce 19-HETE belong to the CYP4A, CYP4F, and CYP2E subfamilies. While multiple isoforms can produce 19-HETE, the stereoselectivity towards the 19(R) enantiomer varies.
CYP2E1
Cytochrome P450 2E1 (CYP2E1) has been identified as a contributor to the formation of 19-HETE. Notably, its activity exhibits a specific stereoselectivity. Studies have shown that when reconstituted with cytochrome b5 and NADPH cytochrome P450 oxidoreductase, CYP2E1 metabolizes arachidonic acid to 19-HETE with a stereoisomeric ratio of 70% 19(S)-HETE and 30% this compound[1].
CYP4A and CYP4F Subfamilies
Members of the CYP4A and CYP4F subfamilies are the principal producers of 20-HETE, but they also catalyze the formation of 19-HETE[2][3][4]. Human isoforms such as CYP4A11, CYP4F2, CYP4F3A, and CYP4F3B are known to metabolize arachidonic acid to both 19- and 20-HETE[3]. While kinetic data for 20-HETE formation by CYP4A11 and CYP4F2 are available, specific quantitative data on the stereoselective production of this compound by these isoforms remain limited. One study indicated that human CYP4A11 produces 20-HETE and 19-HETE in a ratio of 78:22, while CYP4F2 is more regioselective, producing these metabolites in a 98:2 ratio, respectively. However, the enantiomeric distribution of the 19-HETE produced was not specified.
Quantitative Data on P450-Mediated 19-HETE Production
The following table summarizes the available quantitative data for the production of 19-HETE by relevant cytochrome P450 isoforms. It is important to note the scarcity of data specifically for the 19(R) enantiomer.
| CYP Isoform | Substrate | Product(s) | Vmax (nmol/min/nmol P450) | Km (µM) | Stereoselectivity of 19-HETE | Reference |
| CYP2E1 | Arachidonic Acid | 19-HETE, 18-HETE, EETs | 5 (total metabolites) | 62 (total metabolites) | 30% this compound, 70% 19(S)-HETE | |
| CYP4A11 | Arachidonic Acid | 20-HETE, 19-HETE | 49.1 (for 20-HETE) | 228 (for 20-HETE) | Not Specified | |
| CYP4F2 | Arachidonic Acid | 20-HETE, 19-HETE | 7.4 (for 20-HETE) | 24 (for 20-HETE) | Not Specified |
Experimental Protocols
This section outlines detailed methodologies for key experiments to identify and characterize the P450 isoforms responsible for this compound production.
Protocol 1: In Vitro Metabolism of Arachidonic Acid by Recombinant P450 Enzymes
This protocol describes the incubation of arachidonic acid with specific recombinant human CYP isoforms to determine their capacity to produce 19-HETE.
1. Materials:
-
Recombinant human CYP enzymes (e.g., CYP2E1, CYP4A11, CYP4F2) co-expressed with NADPH-cytochrome P450 reductase (and cytochrome b5 for some enzymes) in a membrane fraction (e.g., Supersomes™).
-
Arachidonic acid (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Methanol (for substrate stock solution).
-
Ethyl acetate (for extraction).
-
Internal standard (e.g., 20-HETE-d6).
2. Procedure:
-
Prepare a stock solution of arachidonic acid in methanol.
-
In a microcentrifuge tube, combine the recombinant CYP enzyme preparation, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10-50 µM.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding 2M HCl to acidify the mixture to pH ~3.5.
-
Add the internal standard.
-
Extract the metabolites with two volumes of ethyl acetate by vortexing and centrifugation.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.
Protocol 2: Chiral HPLC Separation and Mass Spectrometry Analysis of 19-HETE Enantiomers
This protocol details the separation and quantification of this compound and 19(S)-HETE from the in vitro metabolism assay.
1. Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-RH, Chiralpak AD-RH).
-
HPLC system coupled to a mass spectrometer (LC-MS/MS).
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid).
-
Authentic standards for this compound and 19(S)-HETE.
2. Procedure:
-
Chromatographic Separation:
-
Equilibrate the chiral column with the initial mobile phase conditions.
-
Inject the reconstituted sample from Protocol 1.
-
Use a gradient elution program to separate the HETE isomers. A typical gradient might start with a lower percentage of organic solvent and ramp up to a higher percentage.
-
Monitor the elution of the enantiomers using the mass spectrometer.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) to detect and quantify the parent and product ions specific for 19-HETE (e.g., m/z 319.2 → specific fragment ions).
-
Develop a calibration curve using the authentic standards of this compound and 19(S)-HETE to quantify their respective amounts in the samples.
-
Signaling Pathways and Biological Activity of this compound
The biological functions and signaling pathways of this compound are not as well-characterized as those of its enantiomer, 19(S)-HETE, and the related metabolite, 20-HETE.
One study investigating the effects of 19-HETE enantiomers on cAMP accumulation in a human megakaryoblastic leukemia cell line found that while 19(S)-HETE potently induced cAMP formation, This compound was inactive at concentrations up to 10 μM . This suggests a high degree of stereospecificity in the biological recognition and signaling of 19-HETE.
In contrast, 19(S)-HETE has been shown to induce vasorelaxation and inhibit platelet aggregation by activating the prostacyclin (IP) receptor. It is plausible that this compound may interact with different receptors or have distinct downstream effects, but further research is needed to elucidate these.
For context, the signaling pathways of the more extensively studied 20-HETE involve the regulation of ion channels, activation of protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, leading to effects on vascular tone, inflammation, and angiogenesis.
Visualizations
Experimental Workflow for P450-Mediated this compound Production and Analysis
Caption: Workflow for identifying and quantifying this compound production by recombinant P450s.
Putative Signaling Distinction of 19-HETE Enantiomers
Caption: Differential signaling of 19(S)-HETE and the largely unknown pathway of this compound.
Conclusion
The production of this compound is an understudied aspect of arachidonic acid metabolism. While CYP2E1 is confirmed to produce a significant proportion of 19-HETE as the (R)-enantiomer, the stereoselectivity of other key 19-HETE producing enzymes, such as CYP4A11 and CYP4F2, requires further investigation. The provided experimental protocols offer a framework for researchers to explore the stereospecific metabolism of arachidonic acid by these and other P450 isoforms. A significant knowledge gap exists regarding the specific biological activities and signaling pathways of this compound. Future research should focus on elucidating its molecular targets and physiological relevance, which could uncover novel therapeutic opportunities in areas such as cardiovascular and inflammatory diseases.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoid - Wikipedia [en.wikipedia.org]
- 4. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vasodilatory Mechanism of 19(R)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in the regulation of vascular tone. Unlike its more extensively studied counterpart, 20-HETE, which is a potent vasoconstrictor in many vascular beds, this compound exhibits vasodilatory properties, primarily by antagonizing the vasoconstrictive effects of 20-HETE. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in vasodilation, with a focus on its signaling pathways, supporting quantitative data, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Antagonism of 20-HETE
The primary mechanism through which this compound induces vasodilation is by acting as a competitive antagonist of the vasoconstrictor 20-HETE, particularly in the renal preglomerular microvasculature.[1][2] While this compound itself does not appear to have direct, potent vasodilatory effects, its ability to block the actions of 20-HETE leads to a net increase in vessel diameter.[2]
The vasoconstrictor 20-HETE exerts its effects by inhibiting the open-state probability of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells (VSMCs).[3][4] This inhibition leads to membrane depolarization, which in turn promotes the influx of Ca2+ through L-type Ca2+ channels, ultimately causing vasoconstriction. It is noteworthy that only the (R)-enantiomer of 19-HETE is effective in antagonizing this 20-HETE-induced sensitization of renal arterioles to vasoconstrictors.
The precise molecular interactions through which this compound antagonizes 20-HETE at its putative receptor or directly at the BKCa channel are still under investigation. However, structure-activity relationship studies suggest that 19-HETE and other analogs that lack a functional group capable of hydrogen bonding at the terminal carbon act as competitive antagonists to 20-HETE.
Signaling Pathways
The vasodilatory action of this compound is intrinsically linked to the signaling cascade of its counterpart, 20-HETE. By blocking the initial steps of the 20-HETE pathway, this compound effectively prevents the downstream events that lead to vasoconstriction.
Figure 1: Signaling pathway of 20-HETE-induced vasoconstriction and the antagonistic role of this compound.
Quantitative Data
The following table summarizes the available quantitative data on the vascular effects of this compound.
| Parameter | Compound | Vessel Type | Species | Value/Effect | Reference(s) |
| Antagonism of 20-HETE-induced Vasoconstriction | |||||
| Concentration for complete blockade | 19-HETE (isomer not specified, but context suggests R) | Renal Arterioles | Rat | 1 µM | |
| Effect on 20-HETE sensitization to phenylephrine | This compound | Renal Preglomerular Microvessels | Rat | More potent antagonist than 19(S)-HETE | |
| Direct Vasoactivity | |||||
| Effect on vessel diameter | 19-HETE (isomer not specified) | Renal Interlobular Arteries | Rat | No effect | |
| cAMP Accumulation | |||||
| EC50 for cAMP accumulation | This compound | Human Megakaryoblastic Leukemia Cell Line (MEG-01) | Human | Inactive up to 10 µM | |
| EC50 for cAMP accumulation | 19(S)-HETE | Human Megakaryoblastic Leukemia Cell Line (MEG-01) | Human | 520 nM |
Experimental Protocols
The investigation of the vascular effects of this compound typically involves ex vivo studies on isolated blood vessels. The following outlines a general methodology for assessing the antagonism of 20-HETE-induced vasoconstriction by this compound in renal arterioles.
Isolated Vessel Preparation and Myography
-
Vessel Isolation: Kidneys are harvested from the animal model (e.g., Sprague-Dawley rat) and immediately placed in ice-cold physiological salt solution (PSS). Interlobular arteries or other preglomerular microvessels (65-125 µm in diameter) are carefully dissected under a microscope.
-
Cannulation and Mounting: The isolated arteriole is transferred to a vessel chamber and cannulated at both ends with glass micropipettes. The vessel is then mounted on a pressure myograph system.
-
Pressurization and Equilibration: The vessel is pressurized to a physiological level (e.g., 80 mmHg) and allowed to equilibrate in warmed (37°C), aerated (95% O2, 5% CO2) PSS for approximately one hour until a stable baseline diameter is achieved.
-
Viability Check: The viability of the vessel is confirmed by assessing its constriction to a high-potassium solution (e.g., 60 mM KCl) and its dilation to a vasodilator such as acetylcholine (if endothelium-dependent responses are to be studied).
Experimental Procedure for Antagonism Study
-
Baseline Measurement: Record the stable baseline diameter of the vessel.
-
20-HETE Dose-Response: Generate a cumulative concentration-response curve for 20-HETE (e.g., 10⁻⁸ to 10⁻⁶ M) by adding increasing concentrations to the bath and recording the steady-state vessel diameter at each concentration.
-
Washout: Wash the vessel with fresh PSS until the diameter returns to the baseline level.
-
Incubation with Antagonist: Incubate the vessel with this compound (e.g., 1 µM) for a predetermined period (e.g., 20-30 minutes).
-
Repeat 20-HETE Dose-Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for 20-HETE.
-
Data Analysis: Compare the concentration-response curves for 20-HETE in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the vasoconstriction as a percentage decrease from the baseline diameter.
Figure 2: Experimental workflow for studying the antagonism of 20-HETE by this compound in isolated arterioles.
Conclusion and Future Directions
The current body of evidence strongly indicates that this compound functions as a physiological antagonist of the vasoconstrictor 20-HETE, thereby contributing to vasodilation, particularly in the renal microcirculation. This antagonism appears to be stereospecific to the (R)-enantiomer and does not involve the cAMP signaling pathway utilized by its (S)-isomer.
Future research should focus on several key areas to provide a more complete understanding of this compound's mechanism of action:
-
Receptor Identification: Elucidating the specific receptor(s) through which both 20-HETE and this compound exert their effects is a critical next step. The orphan G-protein coupled receptor GPR75 has been identified as a potential receptor for 20-HETE, and investigating this compound's interaction with this receptor is warranted.
-
Molecular Mechanism of Antagonism: Detailed studies are needed to determine the precise molecular interactions at the receptor level or on the BKCa channel itself that are responsible for the antagonistic relationship between this compound and 20-HETE.
-
In Vivo Significance: While ex vivo studies have been instrumental, further in vivo research is necessary to fully understand the physiological and pathophysiological relevance of the this compound/20-HETE balance in regulating blood pressure and regional blood flow.
-
Therapeutic Potential: Given its ability to counteract the hypertensive and pro-inflammatory effects of 20-HETE, this compound and its stable analogs represent promising candidates for the development of novel therapeutics for cardiovascular diseases such as hypertension.
This technical guide summarizes the current knowledge on the vasodilatory mechanism of this compound, providing a foundation for further research and development in this area. The continued investigation of this unique eicosanoid holds significant promise for advancing our understanding of vascular biology and for the development of new therapeutic strategies.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
The 19(R)-HETE Signaling Cascade in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid that plays a significant, yet nuanced, role in vascular biology. Unlike its closely related stereoisomer, 20-HETE, which is a potent vasoconstrictor and pro-angiogenic factor, this compound often acts as an antagonist or partial agonist in endothelial cells. This technical guide provides an in-depth exploration of the this compound signaling cascade in endothelial cells, detailing the molecular interactions, downstream consequences, and relevant experimental protocols for its study. Understanding this pathway is critical for developing novel therapeutics targeting vascular inflammation, hypertension, and other cardiovascular diseases.
The primary receptor for the related compound 20-HETE has been identified as the G protein-coupled receptor 75 (GPR75).[1][2] Evidence suggests that this compound also interacts with this receptor, albeit with different functional outcomes.[3] The signaling cascade initiated by GPR75 activation is central to the vascular effects of these eicosanoids.
The Core Signaling Cascade of this compound in Endothelial Cells
The signaling cascade of this compound in endothelial cells is best understood in the context of its interaction with the GPR75 receptor, where it modulates the activity of 20-HETE. The canonical pathway initiated by the full agonist, 20-HETE, involves the activation of Gαq/11, leading to a cascade of intracellular events. This compound acts to antagonize or partially stimulate this pathway.
GPR75 Receptor Interaction
This compound functions as a blocker or partial agonist at the GPR75 receptor.[4] In the presence of 20-HETE, this compound can competitively inhibit its binding and subsequent signaling. Co-treatment of GPR75-transfected cells with equimolar concentrations of 20-HETE and this compound has been shown to prevent the 20-HETE-mediated increase in β-arrestin recruitment to GPR75.[4] However, some analogues of this compound have demonstrated partial agonist activity, causing a modest increase in intracellular calcium.
Downstream Signaling Pathways
The downstream signaling cascade of GPR75 in endothelial cells, which this compound modulates, is as follows:
-
Gαq/11 Activation and PLC Stimulation : As a Gq-coupled receptor, GPR75 activation leads to the dissociation of the Gαq/11 subunit. This, in turn, activates phospholipase C (PLC).
-
IP3 Production and Calcium Mobilization : Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a critical second messenger in endothelial cell signaling.
-
PKC Activation : The other product of PIP2 hydrolysis, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
c-Src and EGFR Transactivation : The GPR75 signaling complex can also lead to the transactivation of the epidermal growth factor receptor (EGFR) in a c-Src-dependent manner.
-
MAPK and NF-κB Pathways : The activation of EGFR and PKC can subsequently stimulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of gene expression related to inflammation and cell proliferation.
The antagonistic action of this compound at the GPR75 receptor would be expected to inhibit these downstream events, thereby reducing endothelial cell activation, inflammation, and proliferation that is often stimulated by 20-HETE.
Data Presentation
The following tables summarize the available quantitative data on the interaction of this compound and its analogues with the GPR75 signaling pathway.
| Compound | Assay | Target | Effect | Value |
| 19(R)-HEDGE (this compound analogue) | Intracellular Calcium Mobilization | GPR75 | Inhibition (IC50) | 6.715 x 10⁻⁹ M |
| This compound analogue | Intracellular Calcium Mobilization | GPR75 | Partial Agonism | 1.6-fold increase over baseline |
| This compound | cAMP Accumulation | Not specified | No effect | Inactive up to 10 µM |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Physiological Concentrations of 19(R)-HETE in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in human plasma, with a focus on its physiological concentrations, biosynthesis, and analytical measurement. While data on the specific concentration of the 19(R)-enantiomer are limited, this document synthesizes available information to guide future research and drug development efforts.
Quantitative Data on 19-HETE in Human Plasma
Direct measurement of the physiological concentration of this compound in human plasma has not been extensively reported in the literature. Most studies focus on the more abundant and biologically active S-enantiomer or measure the total 19-HETE concentration. However, we can infer a potential concentration range based on existing data.
Cytochrome P450 2E1 (CYP2E1) is known to metabolize arachidonic acid to a mixture of 19-HETE enantiomers, with approximately 70% being 19(S)-HETE and 30% being this compound. A study measuring total 19-HETE in the plasma of healthy and hypertensive individuals provides a valuable reference point.
| Analyte | Subject Group | Mean Concentration (pg/mL) | Concentration Range (pg/mL) | Notes |
| Total 19-HETE | Healthy | 89.4 | 71.8 - 99.5 | Data from a study on hypertension and type 2 diabetes.[1] |
| Total 19-HETE | Hypertensive | 112 | 91 - 148 | Data from a study on hypertension and type 2 diabetes.[1] |
| This compound (Estimated) | Healthy | ~26.8 | ~21.5 - 29.9 | Estimated as 30% of total 19-HETE based on CYP2E1 production ratio. |
| This compound (Estimated) | Hypertensive | ~33.6 | ~27.3 - 44.4 | Estimated as 30% of total 19-HETE based on CYP2E1 production ratio. |
Note: The estimated concentrations for this compound are theoretical and require confirmation through specific enantioselective analysis of human plasma samples.
Biosynthesis of this compound
This compound is an eicosanoid, a signaling molecule derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. Its formation is primarily catalyzed by certain cytochrome P450 (CYP) enzymes.[2][3]
Key Enzymes
-
Cytochrome P450 2E1 (CYP2E1): This enzyme is a significant contributor to the formation of 19-HETE, producing a mixture of both the (S) and (R) enantiomers. Studies have shown that the ratio of 19(S)-HETE to this compound produced by CYP2E1 is approximately 70:30.
-
Other CYP4F Family Enzymes: Members of the CYP4F family, such as CYP4F2 and CYP4F3, are known to be involved in the ω- and (ω-1)-hydroxylation of fatty acids, including arachidonic acid, to produce various HETEs.[4] While their specific stereoselectivity for 19-HETE formation is not as well-defined as for CYP2E1, they are recognized as key enzymes in HETE biosynthesis.
The biosynthesis of this compound from arachidonic acid by CYP enzymes can be visualized as follows:
Caption: Biosynthesis of 19(S)- and this compound from arachidonic acid by cytochrome P450 enzymes.
Biological Activity and Signaling Pathways
The biological role of this compound is not as extensively studied as its S-enantiomer. However, available evidence suggests distinct activities.
-
Vasodilation: this compound has been shown to be a potent vasodilator of renal preglomerular vessels.
-
Antagonism of 20-HETE: Interestingly, this compound can completely block the vasoconstriction induced by 20-HETE in renal arterioles, a function not observed with 19(S)-HETE. This suggests a potential regulatory role for this compound in modulating the vascular effects of other eicosanoids.
-
cAMP Signaling: In contrast to 19(S)-HETE, which activates the prostacyclin (IP) receptor and leads to an increase in intracellular cyclic AMP (cAMP), this compound has been found to be inactive in this signaling pathway.
A specific receptor for this compound has not yet been identified. Its mechanism of action, particularly in antagonizing 20-HETE, may involve competitive binding to an as-yet-unknown receptor or allosteric modulation of the 20-HETE receptor.
The contrasting signaling activities of the 19-HETE enantiomers are illustrated below:
Caption: Contrasting signaling activities of 19(S)-HETE and this compound.
Experimental Protocol: Chiral Analysis of this compound in Human Plasma
The following protocol is a generalized methodology for the chiral separation and quantification of HETE enantiomers in human plasma, based on established ultra-high-performance liquid chromatography-electron capture atmospheric pressure chemical ionization/high-resolution mass spectrometry (UHPLC-ECAPCI/HRMS) techniques. This method can be specifically adapted for the analysis of this compound.
Sample Preparation
-
Plasma Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma on ice. To 1 mL of plasma, add an internal standard, such as a deuterated analog of 19-HETE (e.g., 19-HETE-d8), to a final concentration of 1 ng/mL.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Acidify the plasma sample to pH 3.5 with 2 M formic acid.
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.
-
Elute the HETEs with 5 mL of methyl formate.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of acetonitrile.
-
Add 5 µL of pentafluorobenzyl (PFB) bromide and 5 µL of N,N-diisopropylethylamine.
-
Incubate at 40°C for 30 minutes to form the PFB esters.
-
Evaporate the reaction mixture to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
-
UHPLC-ECAPCI/HRMS Analysis
-
Chromatographic System: A high-resolution UHPLC system.
-
Chiral Column: A column specifically designed for enantiomeric separation, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar.
-
Mobile Phase: A gradient of n-hexane and a mixture of isopropanol and methanol is typically used for normal-phase chiral separations.
-
Mass Spectrometer: A high-resolution mass spectrometer capable of ECAPCI.
-
Ionization Mode: Negative ion mode.
-
Data Acquisition: Monitor for the specific mass-to-charge ratio (m/z) of the PFB-derivatized this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and analysis of this compound from human plasma.
Conclusion and Future Directions
While the precise physiological concentration of this compound in human plasma remains to be definitively established, its endogenous production and distinct biological activities warrant further investigation. The development and application of sensitive and specific chiral analytical methods are crucial to accurately quantify this enantiomer and elucidate its physiological and pathophysiological roles. Future research should focus on:
-
Direct Quantification: Performing studies to directly measure this compound concentrations in a healthy human population to establish a definitive physiological range.
-
Receptor Identification: Identifying the specific receptor(s) through which this compound exerts its biological effects, particularly its antagonism of 20-HETE.
-
Signaling Pathway Elucidation: Characterizing the downstream signaling cascades activated or inhibited by this compound to understand its molecular mechanisms of action.
A deeper understanding of this compound will provide valuable insights into the complex network of eicosanoid signaling and may reveal novel therapeutic targets for cardiovascular and other diseases.
References
The Cardioprotective Role of 19(R)-HETE Against Cardiac Hypertrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. Emerging research has identified 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a metabolite of arachidonic acid, as a promising endogenous molecule with protective effects against this pathological condition. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and signaling pathways associated with the anti-hypertrophic properties of this compound. By inhibiting the pro-hypertrophic enzyme Cytochrome P450 1B1 (CYP1B1) and antagonizing the detrimental effects of its counterpart, 20-HETE, this compound presents a novel therapeutic avenue for the prevention and treatment of cardiac hypertrophy.
Introduction
Pathological cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of fetal genes, leading to a decline in cardiac function. The condition is driven by a complex network of signaling pathways, often initiated by neurohormonal stimuli such as angiotensin II (Ang II). The metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes plays a critical role in the development of cardiac hypertrophy, producing both cardiotoxic and cardioprotective metabolites. Among these, 20-hydroxyeicosatetraenoic acid (20-HETE) has been identified as a potent pro-hypertrophic agent. Conversely, its structural isomer, 19-HETE, particularly the (R)-enantiomer, has demonstrated significant cardioprotective effects. This guide will elucidate the pivotal role of this compound in mitigating cardiac hypertrophy, with a focus on its molecular mechanisms and the experimental evidence supporting its therapeutic potential.
Mechanism of Action of this compound
The primary mechanism through which this compound exerts its cardioprotective effects is by inhibiting the enzymatic activity of CYP1B1.[1] CYP1B1 is responsible for metabolizing arachidonic acid into a series of pro-hypertrophic mid-chain HETEs. By suppressing CYP1B1, this compound effectively reduces the levels of these cardiotoxic metabolites.
Furthermore, this compound is believed to act as a competitive antagonist to 20-HETE at its receptor, G-protein coupled receptor 75 (GPR75).[2][3] The activation of GPR75 by 20-HETE initiates a signaling cascade that promotes hypertrophy. By blocking this interaction, this compound mitigates the downstream pro-hypertrophic signaling events.
Quantitative Data on the Effects of this compound
The anti-hypertrophic efficacy of this compound has been quantified in in vitro studies using cardiomyocyte cell lines. The following tables summarize the key quantitative findings from a study by Shoieb and El-Kadi (2018), where RL-14 and H9c2 cells were treated with Angiotensin II to induce hypertrophy, with or without the presence of this compound or its enantiomer, 19(S)-HETE.[1]
Table 1: Effect of this compound and 19(S)-HETE on Angiotensin II-Induced Hypertrophic Markers (mRNA Expression)
| Hypertrophic Marker | Cell Line | Treatment | Fold Change vs. Ang II |
| β/α-Myosin Heavy Chain Ratio | RL-14 | Ang II + this compound | Significantly Decreased |
| Ang II + 19(S)-HETE | Significantly Decreased | ||
| H9c2 | Ang II + this compound | Significantly Decreased | |
| Ang II + 19(S)-HETE | Significantly Decreased | ||
| Atrial Natriuretic Peptide (ANP) | RL-14 | Ang II + this compound | Significantly Decreased |
| Ang II + 19(S)-HETE | Significantly Decreased | ||
| H9c2 | Ang II + this compound | Significantly Decreased | |
| Ang II + 19(S)-HETE | Significantly Decreased | ||
| Interleukin-6 (IL-6) | RL-14 | Ang II + this compound | Significantly Decreased |
| Ang II + 19(S)-HETE | Significantly Decreased | ||
| H9c2 | Ang II + this compound | Significantly Decreased | |
| Ang II + 19(S)-HETE | Significantly Decreased | ||
| Interleukin-8 (IL-8) | RL-14 | Ang II + this compound | Significantly Decreased |
| Ang II + 19(S)-HETE | Significantly Decreased | ||
| H9c2 | Ang II + this compound | Significantly Decreased | |
| Ang II + 19(S)-HETE | Significantly Decreased |
Table 2: Effect of this compound and 19(S)-HETE on the Formation of Mid-Chain HETEs
| Mid-Chain HETE | Cell Line | Treatment | Change in Formation Rate |
| 8-HETE | RL-14 / H9c2 | This compound | Significantly Decreased |
| 19(S)-HETE | Significantly Decreased | ||
| 9-HETE | RL-14 / H9c2 | This compound | Significantly Decreased |
| 19(S)-HETE | Significantly Decreased | ||
| 12-HETE | RL-14 / H9c2 | This compound | Significantly Decreased |
| 19(S)-HETE | Significantly Decreased | ||
| 15-HETE | RL-14 / H9c2 | This compound | Significantly Decreased |
| 19(S)-HETE | Significantly Decreased | ||
| 5-HETE | RL-14 / H9c2 | This compound | No Significant Change |
| 19(S)-HETE | Significantly Decreased |
Table 3: Inhibitory Effect of this compound and 19(S)-HETE on CYP1B1 Catalytic Activity
| Treatment | Effect on CYP1B1 Activity |
| This compound | Significant Inhibition |
| 19(S)-HETE | Significant Inhibition |
Detailed Experimental Protocols
Induction of Cardiac Hypertrophy in H9c2 and RL-14 Cardiomyocytes
This protocol describes the in vitro induction of cardiac hypertrophy using Angiotensin II.
-
Cell Culture: H9c2 or RL-14 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Serum Starvation: To synchronize the cells, the culture medium is replaced with serum-free DMEM for 24 hours prior to treatment.
-
Treatment: Cells are treated with 10 µM Angiotensin II to induce hypertrophy. For experimental groups, cells are co-treated with 20 µM this compound or 19(S)-HETE for 24 hours. A vehicle control group (e.g., DMSO) is also included.
RNA Extraction and Real-Time PCR (RT-PCR) for Hypertrophic Markers
This protocol details the quantification of hypertrophic gene expression.
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with SYBR Green master mix. The expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and the ratio of β-myosin heavy chain (β-MHC) to α-myosin heavy chain (α-MHC) are measured. Gene expression levels are normalized to a housekeeping gene such as GAPDH.
Protein Extraction and Western Blot Analysis
This protocol outlines the procedure for analyzing protein expression levels.
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against proteins of interest (e.g., CYP1B1, LOX, COX-2) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.
Measurement of HETE Metabolites by LC-MS/MS
This protocol describes the quantification of arachidonic acid metabolites.
-
Sample Preparation: Cell culture supernatants or cell lysates are subjected to solid-phase extraction (SPE) to isolate the HETE metabolites.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation of different HETE isomers is achieved using a C18 reverse-phase column. The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify each HETE metabolite.
Signaling Pathways and Visualizations
The protective effect of this compound against cardiac hypertrophy involves the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: this compound inhibits CYP1B1, reducing pro-hypertrophic mid-chain HETEs.
Caption: this compound antagonizes the pro-hypertrophic 20-HETE/GPR75 signaling pathway.
Caption: Workflow for in vitro analysis of this compound's anti-hypertrophic effects.
Conclusion and Future Directions
This compound has emerged as a significant endogenous cardioprotective molecule against pathological cardiac hypertrophy. Its dual mechanism of inhibiting the production of cardiotoxic mid-chain HETEs via CYP1B1 suppression and antagonizing the pro-hypertrophic 20-HETE/GPR75 signaling pathway makes it a compelling target for therapeutic development. The data presented in this guide underscore the potential of this compound and its signaling pathways as novel strategies for the treatment of heart failure.
Future research should focus on in vivo studies to validate these findings in animal models of cardiac hypertrophy. Furthermore, the development of stable synthetic analogs of this compound could provide a viable therapeutic option. A deeper understanding of the downstream signaling events following CYP1B1 inhibition and GPR75 antagonism by this compound will be crucial for the design of targeted and effective therapies to combat cardiac hypertrophy and its progression to heart failure.
References
Methodological & Application
Quantification of 19(R)-HETE in Tissue Homogenates by LC-MS/MS: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid involved in regulating vascular tone and renal function.[1][2] Accurate quantification of this analyte in tissue is crucial for understanding its physiological and pathophysiological roles. The following application note details a robust protocol for tissue homogenization, solid-phase extraction (SPE), and subsequent LC-MS/MS analysis. Method validation parameters and expected quantitative data are also presented.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from the oxygenation of arachidonic acid by CYP450, lipoxygenase (LOX), and cyclooxygenase (COX) enzymes.[3][4] Among these, 19-HETE is a major metabolite produced by CYP450 enzymes, particularly in the kidney.[1] It exists as two stereoisomers, 19(S)-HETE and this compound, which can exhibit different biological activities. For instance, both enantiomers are potent vasodilators of renal preglomerular vessels; however, this compound has been shown to block 20-HETE-induced vasoconstriction, a function not observed for 19(S)-HETE. Given the stereospecific actions of these molecules, their individual quantification is essential.
LC-MS/MS has become the gold standard for the analysis of eicosanoids due to its high sensitivity, specificity, and ability to multiplex. This technique allows for the precise measurement of low-abundance lipids like this compound in complex biological matrices such as tissue homogenates. This document outlines a detailed protocol for the extraction and quantification of this compound, providing researchers with a reliable method to investigate its role in health and disease.
Experimental Protocols
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
This compound-d8 internal standard (IS) (or a suitable analog such as 15(S)-HETE-d8)
-
HPLC-grade methanol, acetonitrile, hexane, isopropanol, and water
-
Formic acid and acetic acid (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., sonicator, bead beater)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Standard Solution Preparation
Prepare a primary stock solution of this compound and the internal standard in ethanol at a concentration of 1 mg/mL. Store at -80°C. From the primary stock, prepare a series of working standard solutions by serial dilution in methanol to construct a calibration curve (e.g., 1-1000 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Tissue Homogenization and Extraction
The following protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS containing an antioxidant like BHT (50 µg/mL) to prevent auto-oxidation.
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.
-
Transfer an aliquot of the homogenate (e.g., 200 µL) to a clean tube.
-
-
Internal Standard Spiking and Protein Precipitation:
-
Add a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL solution) to each homogenate sample, calibrator, and QC sample.
-
To precipitate proteins, add 3 volumes of ice-cold methanol (e.g., 600 µL).
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the this compound and internal standard with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). For chiral separation of (R) and (S) enantiomers, a chiral column (e.g., ChiralPak AD-RH) is required.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. Optimization is necessary for specific instruments and columns.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for 19-HETE is m/z 319. Product ions will need to be optimized on the specific instrument but are typically generated by loss of water and cleavage of the carbon chain.
-
This compound: m/z 319 -> [Product Ion 1], m/z 319 -> [Product Ion 2]
-
This compound-d8 (IS): m/z 327 -> [Product Ion 1], m/z 327 -> [Product Ion 2]
-
-
Instrument Parameters: Optimize nebulizer gas, drying gas flow and temperature, and collision energy for maximum signal intensity.
-
Data Presentation
The quantitative performance of the method should be evaluated. The following tables summarize typical validation parameters reported for the analysis of HETEs in biological matrices.
Table 1: LC-MS/MS Method Validation Parameters for HETE Analysis
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.2 - 3 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%RE) | ± 15% | |
| Recovery | 75 - 110% |
Table 2: Example MRM Transitions for HETEs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 19-HETE | 319.2 | 231.2 (Quantifier) | |
| 19-HETE | 319.2 | 147.1 (Qualifier) | |
| 15(S)-HETE-d8 (IS) | 327.2 | 182.1 |
Note: Specific product ions and collision energies must be optimized for the instrument in use.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic origin of this compound and the experimental workflow for its quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays of 19(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid formed through the cytochrome P450 (CYP) pathway.[1] While other hydroxyeicosatetraenoic acids (HETEs) such as 5-HETE, 12-HETE, and 20-HETE have been extensively studied for their roles in cellular processes like proliferation, apoptosis, and migration, particularly in the context of cancer and inflammation, the specific biological functions of this compound remain largely uncharacterized.[1][2][3]
Existing research indicates that the stereochemistry of HETEs is critical to their biological activity. For instance, in contrast to its stereoisomer 19(S)-HETE, which is a potent activator of the prostacyclin (IP) receptor leading to increased intracellular cAMP, this compound has been shown to be inactive in this regard at concentrations up to 10 μM.[4] However, both 19(S)-HETE and this compound have been identified as noncompetitive inhibitors of the enzyme cytochrome P450 1B1 (CYP1B1), with the (S)-enantiomer exhibiting greater potency. Some studies have also suggested that a mixture of 19(S/R)-HETEs may have pro-contractile effects on vascular tissues.
Given the limited specific data on the cellular effects of this compound, this document provides a set of generalized yet detailed experimental protocols for researchers to investigate its potential role in key in vitro cell culture assays. These protocols are based on established methods for other lipid mediators and are intended to serve as a starting point for exploring the bioactivity of this compound.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the in vitro effects of this compound on a selected cell line.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in ethanol or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium. The final concentration may range from 0.01 to 10 µM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Remove the complete medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Cell Proliferation Assay (BrdU Incorporation)
Principle: The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
Materials:
-
BrdU Cell Proliferation Assay Kit
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
Remove the labeling medium, fix the cells, and denature the DNA according to the kit manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the antibody-conjugate solution.
-
Add the substrate solution and measure the absorbance at the recommended wavelength.
Data Analysis: Present the data as the percentage of BrdU incorporation relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cell line of interest
-
6-well plates
-
This compound
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound (e.g., 1-10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay measures two-dimensional cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time.
Materials:
-
Cell line of interest
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
Data Analysis: Calculate the percentage of wound closure: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
Data Presentation
The following tables are templates for summarizing quantitative data from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.5 | 96.3 ± 5.1 |
| 1.0 | 95.2 ± 6.3 | 92.1 ± 6.8 | 89.7 ± 6.2 |
| 10.0 | 90.1 ± 5.8 | 85.4 ± 7.2 | 80.5 ± 5.9 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining after 48h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.5 ± 3.1 | 3.5 ± 1.2 | 4.0 ± 1.5 |
| This compound (1 µM) | 90.8 ± 3.5 | 4.8 ± 1.8 | 4.4 ± 1.3 |
| This compound (10 µM) | 85.2 ± 4.2 | 8.9 ± 2.1 | 5.9 ± 1.9 |
| Data are presented as mean ± SD from three independent experiments. |
Potential Signaling Pathways
While the specific signaling pathways activated by this compound are largely unknown, other HETEs are known to exert their effects through various mechanisms, including G-protein coupled receptors (GPCRs) and nuclear receptors (e.g., PPARs), leading to the activation of downstream signaling cascades such as MAPK/ERK and PI3K/Akt pathways. The inhibitory effect of this compound on CYP1B1 suggests it may also modulate cellular processes by altering the metabolism of other bioactive molecules.
The following diagram illustrates a generalized signaling pathway for HETEs. It is important to note that the involvement of these specific components in this compound signaling requires experimental validation.
Conclusion
The provided protocols offer a comprehensive framework for the initial in vitro characterization of this compound. Given its structural similarity to other bioactive HETEs, it is plausible that this compound possesses unique biological activities that warrant investigation. The lack of significant activity in some reported assays should not preclude further exploration, as its effects may be cell-type specific or manifest through alternative signaling pathways. Rigorous and systematic application of these and other relevant in vitro assays will be crucial in elucidating the physiological and pathological significance of this understudied arachidonic acid metabolite.
References
- 1. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application of 19(R)-HETE in Studies of Angiotensin II-Induced Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Angiotensin II (Ang II), a key effector peptide of the renin-angiotensin system, is a potent inducer of cardiac hypertrophy, a major risk factor for heart failure.[1][2] Understanding the molecular mechanisms underlying Ang II-induced hypertrophy is crucial for the development of novel therapeutic strategies. Recent studies have highlighted the role of arachidonic acid metabolites, particularly hydroxyeicosatetraenoic acids (HETEs), in modulating cardiac function. Among these, 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] has emerged as a protective molecule against Ang II-induced cellular hypertrophy.[3][4] This document provides a detailed overview of the application of this compound in this research area, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action of this compound in Attenuating Angiotensin II-Induced Hypertrophy
This compound, along with its enantiomer 19(S)-HETE, confers cardioprotection against Ang II-induced hypertrophy through a multi-faceted mechanism primarily centered on the modulation of cytochrome P450 (CYP) enzyme activity and the subsequent alteration of the cellular eicosanoid profile.[3]
The key mechanistic actions of this compound include:
-
Inhibition of CYP1B1 Catalytic Activity: this compound significantly inhibits the enzymatic activity of CYP1B1. This is a critical step as CYP1B1 is involved in the metabolism of arachidonic acid to pro-hypertrophic mid-chain HETEs.
-
Reduction of Pro-Hypertrophic Mid-Chain HETEs: By inhibiting CYP1B1, this compound decreases the cellular levels of several mid-chain HETEs, including 5-HETE, 8-HETE, 9-HETE, 12-HETE, and 15-HETE. These metabolites are considered to be cardiotoxic and contribute to the development of cardiac hypertrophy.
-
Downregulation of Inflammatory Enzymes: this compound has been shown to decrease the protein expression of 5-lipoxygenase (LOX), 12-LOX, and cyclooxygenase-2 (COX-2), enzymes that are involved in inflammatory signaling pathways that contribute to cardiac remodeling.
-
Antagonism of 20-HETE: this compound can act as an antagonist to 20-HETE, a potent vasoconstrictor and pro-hypertrophic arachidonic acid metabolite. 20-HETE is known to promote the development of cardiac hypertrophy.
-
Attenuation of Hypertrophic Gene Expression: The protective effects of this compound culminate in the significant reduction of mRNA expression of key hypertrophic markers, including the β/α-myosin heavy chain (MHC) ratio, atrial natriuretic peptide (ANP), and pro-inflammatory interleukins IL-6 and IL-8.
While both this compound and 19(S)-HETE exhibit cardioprotective properties, some studies suggest that 19(S)-HETE may be more potent in its effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters in Angiotensin II-induced hypertrophy models, based on published literature.
Table 1: Effect of this compound on Hypertrophic Markers in Cardiomyocytes
| Parameter | Cell Line | Ang II Treatment | This compound Treatment (20 µM) | Fold Change vs. Ang II | Reference |
| β/α-MHC mRNA Ratio | RL-14 | 10 µM | Significant Decrease | - | |
| ANP mRNA | RL-14, H9c2 | 10 µM | Significant Decrease | - | |
| IL-6 mRNA | RL-14, H9c2 | 10 µM | Significant Decrease | - | |
| IL-8 mRNA | RL-14, H9c2 | 10 µM | Significant Decrease | - |
Table 2: Effect of this compound on Eicosanoid Metabolism in Cardiomyocytes
| Parameter | Cell Line | Ang II Treatment | This compound Treatment (20 µM) | Effect | Reference |
| CYP1B1 Catalytic Activity | - | - | Significantly Inhibited | - | |
| 8-HETE Formation | RL-14, H9c2 | - | Significantly Decreased | - | |
| 9-HETE Formation | RL-14, H9c2 | - | Significantly Decreased | - | |
| 12-HETE Formation | RL-14, H9c2 | - | Significantly Decreased | - | |
| 15-HETE Formation | RL-14, H9c2 | - | Significantly Decreased | - | |
| 5-LOX Protein Expression | RL-14, H9c2 | - | Decreased | - | |
| 12-LOX Protein Expression | RL-14, H9c2 | - | Decreased | - | |
| COX-2 Protein Expression | RL-14, H9c2 | - | Decreased | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on Angiotensin II-induced hypertrophy in vitro.
Protocol 1: In Vitro Model of Angiotensin II-Induced Cardiomyocyte Hypertrophy
1. Cell Culture and Maintenance:
-
Cell Lines: H9c2 (rat cardiac myoblasts) or RL-14 (human cardiomyocytes) are suitable models.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
2. Induction of Hypertrophy and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, or chamber slides for microscopy).
-
Allow cells to attach and reach approximately 70-80% confluency.
-
Serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle.
-
Pre-treat the cells with 20 µM this compound (or vehicle control) for 1 hour.
-
Induce hypertrophy by adding 10 µM Angiotensin II to the culture medium.
-
Incubate the cells for 24-48 hours.
Protocol 2: Assessment of Cellular Hypertrophy
1. Measurement of Cell Size:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain the cells with a fluorescent dye such as Phalloidin (to visualize F-actin) or a general cell stain.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
2. Gene Expression Analysis by Real-Time PCR (RT-PCR):
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for hypertrophic markers (e.g., ANP, BNP, β-MHC, α-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 3: Western Blot Analysis for Protein Expression
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., 5-LOX, 12-LOX, COX-2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: LC-MS/MS Analysis of Eicosanoid Metabolites
-
Collect the cell culture supernatant and/or cell lysates.
-
Perform solid-phase extraction to isolate the eicosanoid metabolites.
-
Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use authentic standards for each HETE to create a standard curve for quantification.
-
Identify and quantify the levels of this compound and other mid-chain HETEs.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of Ang II-induced hypertrophy and the inhibitory role of this compound.
Caption: Experimental workflow for studying the effects of this compound on Ang II-induced hypertrophy.
References
- 1. mdpi.com [mdpi.com]
- 2. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S- Enantiomer of 19-Hydroxyeicosatetraenoic Acid Preferentially Protects Against Angiotensin II-Induced Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-Hydroxyeicosatetraenoic acid and isoniazid protect against angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Vascular Smooth Muscle Cell Responses to 19(R)-HETE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes and are recognized as important signaling molecules in the cardiovascular system. Among these, 20-HETE is a well-characterized eicosanoid known to be a potent vasoconstrictor and a modulator of vascular smooth muscle cell (VSMC) function, including proliferation and migration.[1][2][3] It is primarily synthesized in VSMCs and plays a role in various physiological and pathological processes, including vascular remodeling and hypertension.[1][2]
This document provides detailed protocols and application notes for studying the effects of a related, yet less characterized, stereoisomer: 19(R)-HETE. While some research indicates that this compound may be inactive in certain pathways compared to its counterpart, 19(S)-HETE, its precise role in VSMC biology remains an area for investigation. The following protocols are designed to enable researchers to systematically evaluate the effects of this compound on VSMC proliferation, migration, and underlying signaling pathways, often using 20-HETE or other growth factors as positive controls.
Putative Signaling Pathways in VSMCs
While the specific signaling pathways activated by this compound in VSMCs are not well-defined, the mechanisms of the closely related 20-HETE are extensively studied. 20-HETE has been shown to activate multiple pro-mitogenic and pro-migratory signaling cascades, including the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K) pathways. These pathways serve as a primary investigative framework for determining the biological activity of this compound.
A key investigative approach involves treating VSMCs with this compound and measuring the activation (via phosphorylation) of key downstream proteins like ERK1/2 (MAPK pathway) and Akt (PI3K pathway) using techniques such as Western Blotting.
Experimental Applications and Protocols
To assess the biological activity of this compound on VSMCs, three key cellular assays are recommended: a proliferation assay, a migration assay, and Western blot analysis to probe signaling pathways.
VSMC Proliferation Assay
VSMC proliferation is a critical event in vascular remodeling. The following protocols can be used to determine if this compound stimulates VSMC proliferation, often measured by DNA synthesis or metabolic activity.
A. EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This assay directly measures DNA synthesis and is more sensitive than traditional methods like MTT.
Protocol:
-
Cell Plating: Plate VSMCs in a 96-well plate at a density of 2 x 10⁴ cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Allow cells to adhere overnight at 37°C.
-
Serum Starvation: Replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24-48 hours to synchronize the cells in a quiescent state.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (e.g., ethanol or DMSO), a negative control (low-serum media), and a positive control (e.g., Platelet-Derived Growth Factor, PDGF, at 20-30 ng/mL).
-
EdU Labeling: After 48 hours of treatment, add EdU to each well to a final concentration of 10-20 µM and incubate for an additional 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
EdU Detection: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing a fluorescent azide, e.g., Alexa Fluor™ 488) and incubate for 30 minutes in the dark.
-
Nuclear Staining: Stain all cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 15 minutes.
-
Analysis: Image the plate using a high-content imager or fluorescence microscope. Calculate the proliferation rate as the percentage of EdU-positive nuclei (green) relative to the total number of DAPI-stained nuclei (blue).
VSMC Migration Assay
VSMC migration is a key process in the development of vascular lesions. The wound-healing (scratch) assay is a straightforward method to assess collective cell migration.
A. Wound-Healing (Scratch) Assay
Protocol:
-
Cell Plating: Seed VSMCs in a 6-well or 12-well plate and grow until they form a confluent monolayer (90-100%).
-
Serum Starvation: Replace the growth medium with low-serum medium (0.5% FBS) and incubate for 24 hours.
-
Wound Creation: Create a uniform, straight scratch through the monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Gently wash the wells twice with PBS to remove dislodged cells. Add fresh low-serum medium containing the desired concentrations of this compound, vehicle control, or a positive control (e.g., PDGF, 20 ng/mL).
-
Imaging: Immediately capture images of the scratch at defined locations (T=0) using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C for 12-24 hours, or until significant migration is observed in the positive control.
-
Final Imaging: Capture images at the same locations as the T=0 time point.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at T=0 and the final time point. Calculate the percentage of wound closure as: [(Area_T0 - Area_Tfinal) / Area_T0] * 100.
Western Blot Analysis for Signaling Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins, which indicates pathway activation.
Protocol:
-
Cell Culture and Treatment: Grow VSMCs to ~80% confluence in 60 mm or 100 mm dishes. Serum-starve the cells for 24 hours. Treat with this compound, vehicle, or a positive control (e.g., 20-HETE or Angiotensin II) for short time points (e.g., 5, 15, 30, 60 minutes) to capture peak phosphorylation.
-
Cell Lysis: Place dishes on ice, wash cells with ice-cold PBS, and lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a CCD imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry software. Express the activation of a protein as the ratio of the phosphorylated form to the total form.
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Example Data Layout for VSMC Proliferation (EdU Assay)
| Treatment Group | Concentration | % EdU Positive Cells (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | - | 5.2 ± 0.8 | 1.0 |
| Positive Control (PDGF) | 20 ng/mL | 28.5 ± 2.1 | 5.5 |
| This compound | 10 nM | Enter Data | Calculate |
| This compound | 100 nM | Enter Data | Calculate |
| This compound | 1 µM | Enter Data | Calculate |
| This compound | 10 µM | Enter Data | Calculate |
Table 2: Example Data Layout for VSMC Migration (Wound-Healing Assay)
| Treatment Group | Concentration | % Wound Closure at 24h (Mean ± SEM) |
| Vehicle Control | - | 15.8 ± 3.2 |
| Positive Control (PDGF) | 20 ng/mL | 75.3 ± 5.5 |
| This compound | 100 nM | Enter Data |
| This compound | 1 µM | Enter Data |
| This compound | 10 µM | Enter Data |
Table 3: Example Data Layout for Signaling Protein Activation (Western Blot)
| Treatment Group (15 min) | Concentration | p-ERK / Total ERK Ratio (Fold Change vs. Vehicle) | p-Akt / Total Akt Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 |
| Positive Control (20-HETE) | 1 µM | 4.7 ± 0.5 | 3.9 ± 0.4 |
| This compound | 100 nM | Enter Data | Enter Data |
| This compound | 1 µM | Enter Data | Enter Data |
| This compound | 10 µM | Enter Data | Enter Data |
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19(R)-HETE Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) analytical standards and reference materials. This document covers the physicochemical properties, analytical methodologies for quantification, its role in biological signaling pathways, and experimental protocols for assessing its activity.
Physicochemical Properties and Handling of this compound Standards
This compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid. It is crucial to handle the analytical standard appropriately to ensure its stability and the accuracy of experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Formal Name | 19(R)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid | --INVALID-LINK-- |
| CAS Number | 115461-39-7 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₃₂O₃ | --INVALID-LINK-- |
| Formula Weight | 320.5 g/mol | --INVALID-LINK-- |
| Purity | ≥98% (typically) | --INVALID-LINK-- |
| Formulation | A solution in ethanol | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
| Stability | ≥ 2 years at -20°C | --INVALID-LINK-- |
Protocol 1: Handling and Preparation of this compound Standard Solutions
-
Storage: Upon receipt, store the this compound analytical standard at -20°C in its original container.[1][2]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which could affect the concentration.
-
Solvent Selection: this compound is typically supplied in ethanol. For experimental use, it is soluble in organic solvents such as ethanol, DMSO, and DMF.[1]
-
Preparation of Stock Solution:
-
If the standard is provided as a solid, dissolve it in ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
If provided as a solution, the concentration will be indicated on the product datasheet.
-
-
Preparation of Working Solutions:
-
To change the solvent, evaporate the ethanol under a gentle stream of nitrogen and immediately add the solvent of choice (e.g., DMSO, DMF).[2]
-
For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent and then dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the biological system.[2]
-
The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.
-
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C. For short-term storage, refrigeration at 4°C may be acceptable, but long-term storage should be at -20°C or lower. Avoid repeated freeze-thaw cycles.
Analytical Methodology: Quantification of this compound by LC-MS/MS
The quantification of this compound in biological matrices requires a sensitive and specific analytical method, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the presence of its stereoisomer, 19(S)-HETE, chiral chromatography is necessary for accurate quantification of the (R)-enantiomer.
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | Chiral Stationary Phase, e.g., ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or Lux Amylose-2 (150 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of HETE isomers (example in Protocol 2) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 319.2 ([M-H]⁻) |
| Product Ions (Q3) | m/z 231.1 (quantitative), m/z 59.0 (qualitative) |
| Collision Energy | To be optimized for the specific instrument |
| Internal Standard | Deuterated HETE, e.g., 15(S)-HETE-d8 or 20-HETE-d6 |
Protocol 2: Sample Preparation and LC-MS/MS Analysis of this compound in Plasma
-
Sample Collection and Storage: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. Spike with a known amount of a suitable deuterated internal standard (e.g., 20-HETE-d6).
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the HETEs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Example LC Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 80% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 20% B and equilibrate.
-
-
Acquire data using the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 2.
-
-
Quantification: Create a calibration curve using known concentrations of this compound analytical standard. Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in biological samples.
Biological Activity and Signaling Pathways
This compound is a potent vasodilator and is known to be an antagonist of the vasoconstrictor effects of 20-HETE. While 19(S)-HETE has been shown to act through the prostacyclin (IP) receptor to induce vasodilation, this compound is inactive at this receptor. The primary described mechanism of action for this compound is its ability to block 20-HETE-induced vasoconstriction in renal arterioles.
Signaling Pathway of 20-HETE-Induced Vasoconstriction and its Antagonism by this compound
Caption: this compound antagonizes 20-HETE-induced vasoconstriction.
Experimental Protocols for Assessing this compound Activity
Protocol 3: Isolated Blood Vessel Vasodilation Assay (Wire Myography)
This protocol is designed to assess the direct vasodilatory effects of this compound and its ability to antagonize 20-HETE-induced vasoconstriction in isolated arteries.
-
Vessel Isolation and Mounting:
-
Euthanize a laboratory animal (e.g., rat or mouse) according to approved institutional protocols.
-
Carefully dissect a small artery (e.g., mesenteric or renal artery) and place it in cold, oxygenated Krebs buffer.
-
Clean the artery of surrounding connective tissue and cut it into small rings (approx. 2 mm in length).
-
Mount the arterial rings on a wire myograph in a chamber filled with Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂.
-
-
Equilibration and Viability Check:
-
Allow the mounted vessels to equilibrate for at least 60 minutes under a resting tension.
-
Assess vessel viability by inducing contraction with a high-potassium Krebs solution.
-
Test for endothelial integrity by pre-constricting with phenylephrine or U46619 and then inducing relaxation with acetylcholine.
-
-
Assessing this compound Vasodilatory Effect:
-
Pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or the thromboxane A2 mimetic, U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
-
Assessing Antagonism of 20-HETE:
-
Pre-incubate arterial rings with this compound (e.g., 1 µM) for a defined period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve for the vasoconstrictor effect of 20-HETE in the presence and absence of this compound.
-
-
Data Analysis:
-
Express vasodilation as a percentage of the pre-constriction.
-
Plot concentration-response curves and calculate EC₅₀ values for vasodilation or vasoconstriction.
-
Compare the concentration-response curves of 20-HETE in the presence and absence of this compound to determine the antagonistic effect.
-
Protocol 4: Cell-Based Assay for Inhibition of 20-HETE-Induced Cellular Responses
This protocol provides a framework for a cell-based assay to measure the inhibitory effect of this compound on 20-HETE-mediated cellular responses, such as cell proliferation or signaling. Vascular smooth muscle cells (VSMCs) are a relevant cell type for this assay.
-
Cell Culture: Culture VSMCs in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulation with 20-HETE: Add 20-HETE at a concentration known to elicit a response (e.g., proliferation or intracellular calcium increase).
-
Measurement of Cellular Response:
-
Proliferation Assay: After a suitable incubation period (e.g., 24-48 hours), measure cell proliferation using a standard method such as MTT, BrdU incorporation, or cell counting.
-
Intracellular Calcium Measurement: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure the change in fluorescence upon stimulation with 20-HETE in the presence and absence of this compound using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Normalize the response to a vehicle control.
-
Plot the concentration-response curve for the inhibitory effect of this compound and calculate the IC₅₀ value.
-
Workflow for a Cell-Based 20-HETE Inhibition Assay
Caption: Workflow for a cell-based assay to assess this compound's inhibition of 20-HETE.
References
Application Notes and Protocols for Solid-Phase Extraction of 19(R)-HETE from Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1][2] As a member of the eicosanoid family, it is involved in various physiological and pathological processes, making its accurate quantification in biological fluids crucial for research and clinical studies. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes like this compound from complex biological matrices such as plasma, serum, and urine prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document provides detailed application notes and protocols for the SPE of this compound from biological fluids.
Data Presentation
The following tables summarize quantitative data for HETE analysis from various studies, which can be considered indicative for this compound analysis.
Table 1: Method Validation Parameters for HETE Analysis in Biological Fluids
| Analyte | Matrix | LLOQ (pg/mL) | Recovery (%) | Reference |
| 19-HETE | Plasma | 50 | Not Specified | [5] |
| 20-HETE | Plasma | 20 | Not Specified | |
| Various HETEs | Plasma | 0.1 - 10 ng/sample | Not Specified | |
| 20-HETE | Urine | ~500 | 95 ± 3 | |
| 12(S)-HETE | Urine | Not Specified | Not Specified |
LLOQ: Lower Limit of Quantification
Table 2: LC-MS/MS Parameters for HETE Analysis
| Parameter | Description | Reference |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH shield RP18, 2.1x100 mm, 1.7 µm) | |
| Mobile Phase | A: Water with 0.01% formic acidB: Acetonitrile with 0.01% formic acid | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| MS/MS Transition | Precursor ion (m/z) 319.2 for HETEs |
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical to prevent the ex vivo formation or degradation of eicosanoids.
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant. To prevent ex vivo formation of eicosanoids, it is recommended to process the samples as quickly as possible.
-
Plasma/Serum Preparation: Centrifuge the blood sample at approximately 2000 x g for 5-10 minutes at 4°C. Carefully collect the supernatant (plasma or serum) without disturbing the erythrocyte layer. Any reddish discoloration of the supernatant may indicate hemolysis, which can affect results.
-
Urine Collection: Collect urine samples in clean containers. For long-term storage, samples should be frozen at -80°C.
-
Storage: Store plasma, serum, and urine samples at -80°C until analysis to minimize degradation of this compound.
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum
This protocol is a general procedure based on common C18 or polymeric SPE cartridges (e.g., Oasis HLB).
Materials:
-
SPE cartridges (e.g., C18 or Oasis HLB, 1-3 mL)
-
Methanol (LC-MS grade)
-
Deionized water
-
Acid (e.g., formic acid or acetic acid)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Internal Standard (IS): A deuterated standard such as 15(S)-HETE-d8 is often used.
Procedure:
-
Internal Standard Spiking: Thaw plasma/serum samples on ice. Spike the samples with an internal standard solution.
-
Sample Pre-treatment (Protein Precipitation): Add 3-4 volumes of cold methanol or acetonitrile to the plasma/serum sample to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Sample Acidification: Acidify the supernatant to a pH of approximately 3-4 with a dilute acid (e.g., formic acid). This ensures that the acidic HETEs are in a neutral form and will be retained on the reversed-phase sorbent.
-
SPE Cartridge Conditioning:
-
Pass 1-2 mL of methanol through the cartridge.
-
Pass 1-2 mL of deionized water through the cartridge to equilibrate the sorbent.
-
-
Sample Loading: Load the pre-treated and acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops/second).
-
Washing:
-
Wash the cartridge with 1-2 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove less hydrophobic impurities.
-
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove any remaining aqueous wash solution.
-
Elution: Elute the this compound and other retained analytes with 1-2 mL of an appropriate elution solvent such as methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 50% methanol in water). The sample is now ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Urine
Materials:
-
Same as for plasma/serum, with the potential addition of a hydrolysis step if measuring total (conjugated and unconjugated) this compound.
Procedure:
-
Hydrolysis (Optional): To measure total this compound, enzymatic (e.g., with β-glucuronidase) or chemical hydrolysis (e.g., with a strong base) can be performed to cleave glucuronide conjugates. After hydrolysis, the sample pH must be adjusted.
-
Internal Standard Spiking and Acidification: Spike the urine sample with the internal standard and acidify to pH 3-4 with a suitable acid.
-
Centrifugation: Centrifuge the acidified urine sample to pellet any precipitate.
-
SPE Steps (Conditioning, Loading, Washing, Elution): Follow steps 4 through 9 of the plasma/serum protocol. The wash steps may need to be optimized to remove the specific interferences present in urine.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for the solid-phase extraction of this compound from biological fluids.
Caption: Simplified overview of arachidonic acid metabolism pathways.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhanced Detection of 19(R)-HETE Through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1] Like other eicosanoids, it is a signaling molecule involved in various physiological and pathological processes. However, quantifying this compound in complex biological matrices presents significant analytical challenges due to its low endogenous concentrations and poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's chemical structure to improve its analytical properties, such as chromatographic behavior, ionization efficiency, and fragmentation pattern, thereby enhancing detection sensitivity and selectivity.[2][3]
This document provides detailed application notes and experimental protocols for two primary derivatization techniques for the enhanced detection of this compound: charge-reversal derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a two-step esterification/silylation for Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
The overall workflow for the analysis of this compound from biological samples involves several key stages, from sample preparation to instrumental analysis. The choice of derivatization and analytical platform depends on the specific requirements of the study, such as desired sensitivity and available instrumentation.
Caption: General workflow for this compound analysis.
Derivatization Strategies and Quantitative Data
Charge-Reversal Derivatization for LC-MS/MS
LC-MS analysis of fatty acids like this compound is typically performed in negative ion mode, which can suffer from signal suppression when acidic mobile phases are used.[4] Charge-reversal derivatization converts the native carboxylic acid into a permanently cationic group. A notable reagent for this is N-(4-aminomethylphenyl)pyridinium (AMPP).[5] This conversion allows for analysis in the more sensitive positive ion mode, significantly enhancing the signal. This method can improve detection sensitivity by 10- to 20-fold compared to underivatized analysis in negative mode.
Esterification and Silylation for GC-MS
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. This is typically a two-step process:
-
Alkylation/Esterification: The polar carboxylic acid group is converted into a less polar, more volatile ester (e.g., methyl ester or pentafluorobenzyl ester).
-
Silylation: The hydroxyl group is converted into a silyl ether (e.g., trimethylsilyl (TMS) ether), which further increases volatility and thermal stability.
Quantitative Data Summary
The following table summarizes the quantitative performance of different analytical methods for HETE isomers.
| Analytical Method | Derivatization Reagent(s) | Analyte(s) | Typical Limit of Quantification (LoQ) / Range | Reference |
| LC-ESI-MS/MS | N-(4-aminomethylphenyl)pyridinium (AMPP) | HETE Isomers, PGs, etc. | 200–900 fg on column | |
| UPLC-MS/MS | None (Negative Ion Mode) | 19-HETE | 0.94–30 ng/mL (Calibration Range) | |
| GC-MS | Methyl Ester & TMS Ether | HETE Isomers | 1–250 ng (Linear Range) |
Experimental Protocols
Protocol 1: AMPP Derivatization for Enhanced LC-ESI-MS/MS Detection
This protocol describes the derivatization of this compound using AMPP to introduce a fixed positive charge, enabling highly sensitive analysis in positive ion mode.
Materials and Reagents:
-
This compound standard and biological extract
-
N-(4-aminomethylphenyl)pyridinium (AMPP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, MS grade
-
Solid Phase Extraction (SPE) C18 cartridges
-
Deuterated internal standard (e.g., 20-HETE-d6)
Procedure:
-
Sample Preparation & Extraction:
-
To 100 µL of plasma or tissue homogenate, add the internal standard.
-
Perform protein precipitation followed by Solid Phase Extraction (SPE) to isolate the lipid fraction.
-
Elute the lipids and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of anhydrous DMF.
-
Prepare a fresh solution of EDC (10 mg/mL) and NHS (5 mg/mL) in DMF.
-
Add 10 µL of the EDC/NHS solution to the sample.
-
Add 10 µL of AMPP solution (5 mg/mL in DMF).
-
Vortex briefly and incubate at room temperature for 1 hour.
-
-
Sample Cleanup:
-
After incubation, dilute the reaction mixture with 200 µL of water containing 0.1% formic acid.
-
Perform a second SPE cleanup step to remove excess reagents.
-
Elute the derivatized this compound-AMPP amide with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from ~40% B to 95% B over 10-15 minutes.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for this compound-AMPP.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol details the conversion of this compound into its methyl ester, trimethylsilyl (Me-TMS) ether derivative for analysis by GC-MS.
Materials and Reagents:
-
This compound standard and biological extract
-
Boron trifluoride-methanol (BF3-Methanol) solution (14%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Hexane, GC grade
-
Pyridine, anhydrous
-
Sodium Sulfate (Na2SO4), anhydrous
-
Deuterated internal standard (e.g., 15(S)-HETE-d8)
Procedure:
-
Sample Extraction:
-
Extract lipids from the biological sample using a suitable method (e.g., Folch extraction or SPE) after adding the internal standard.
-
Evaporate the solvent to complete dryness.
-
-
Step 1: Esterification (Methyl Ester Formation):
-
Add 200 µL of BF3-Methanol solution to the dried extract.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the reaction to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane layer over anhydrous Na2SO4.
-
Evaporate the hexane to dryness under nitrogen.
-
-
Step 2: Silylation (TMS Ether Formation):
-
To the dried methyl ester, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS injection.
-
GC-MS Analysis:
-
Column: A low-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at ~150°C, ramp to 300°C at 10-15°C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the 19-HETE-Me-TMS derivative.
Biosynthesis and Signaling of 19-HETE Enantiomers
This compound is synthesized from arachidonic acid by CYP450 ω-hydroxylase enzymes. The biological activity of HETEs can be highly stereospecific. For instance, while 19(S)-HETE has been shown to be a potent activator of the prostacyclin (IP) receptor, leading to cAMP formation, this compound is reportedly inactive at this receptor, highlighting the importance of chiral analysis.
Caption: Biosynthesis of 19-HETE and 20-HETE from Arachidonic Acid.
Caption: Differential signaling of 19-HETE enantiomers at the IP receptor.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ddtjournal.com [ddtjournal.com]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 19(R)-HETE in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1][2] While its sibling enantiomer, 19(S)-HETE, and the related compound 20-HETE have been more extensively studied, this compound's specific in vivo functions and signaling pathways in rodent models are less characterized. These application notes provide a summary of the available information and extrapolated protocols for the in vivo administration of this compound to facilitate further research into its physiological and pathophysiological roles.
It is important to note that the biological effects of HETE enantiomers can differ significantly. For instance, in some systems, 19(S)-HETE has been shown to have vasodilatory effects, while this compound was found to be inactive.[3] Therefore, direct extrapolation from other HETEs should be done with caution, and thorough dose-response studies are recommended.
Quantitative Data Summary
Due to the limited number of in vivo studies focusing specifically on this compound, a comprehensive table of quantitative data is not available. The following table summarizes known information on the endogenous levels of this compound in rats and highlights the differences between the (R) and (S) enantiomers.
Table 1: Endogenous Formation Rates of this compound and 19(S)-HETE in Rat Organs
| Organ | This compound Formation Rate (pmol/mg/min) | 19(S)-HETE Formation Rate (pmol/mg/min) | Key Observation |
| Kidney | Higher than 19(S)-HETE | Lower than this compound | The kidney is an exception where this compound is more abundant.[1] |
| Heart | Lower than 19(S)-HETE | Higher than this compound | 19(S)-HETE is the more predominant enantiomer.[1] |
| Liver | Lower than 19(S)-HETE | Higher than this compound | 19(S)-HETE is the more predominant enantiomer. |
| Lung | Lower than 19(S)-HETE | Higher than this compound | 19(S)-HETE is the more predominant enantiomer. |
| Intestine | Lower than 19(S)-HETE | Higher than this compound | 19(S)-HETE is the more predominant enantiomer. |
| Brain | Lower than 19(S)-HETE | Higher than this compound | 19(S)-HETE is the more predominant enantiomer. |
Experimental Protocols
The following protocols are based on methodologies used for other HETEs and lipid mediators in rodents and should be optimized for this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable solution of this compound.
Materials:
-
This compound (commercially available)
-
Ethanol (anhydrous)
-
Saline (sterile, 0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in a small amount of anhydrous ethanol. For example, dissolve 1 mg of this compound in 100 µL of ethanol to make a 10 mg/mL stock solution.
-
Store the stock solution at -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
-
Working Solution for Injection (with BSA as a carrier):
-
On the day of the experiment, thaw the stock solution on ice.
-
Prepare a sterile saline or PBS solution containing a suitable concentration of fatty acid-free BSA (e.g., 0.1% to 1%). BSA helps to solubilize the lipid and prevent it from adhering to plastic surfaces.
-
Slowly add the required volume of the this compound stock solution to the BSA-containing saline/PBS while vortexing gently to ensure proper mixing and prevent precipitation.
-
The final concentration of ethanol in the injected solution should be minimal (ideally less than 1%) to avoid vehicle-induced effects.
-
-
Working Solution for Injection (alternative vehicle):
-
As an alternative to BSA, other vehicles like cyclodextrin or a mixture of Cremophor EL, PEG400, and water can be tested for solubility and stability. However, these vehicles may have their own biological effects and appropriate vehicle controls are crucial.
-
Vehicle Control: The vehicle solution (e.g., saline/PBS with the same concentration of ethanol and BSA as the treatment group) must be administered to a control group of animals to account for any effects of the vehicle itself.
Protocol 2: Administration of this compound to Rodents
Objective: To administer this compound to rodents via a suitable route.
Animal Models:
-
Rats: Sprague-Dawley, Wistar-Kyoto, Spontaneously Hypertensive Rats (SHR)
-
Mice: C57BL/6, FVB
Routes of Administration:
-
Intravenous (IV) Injection:
-
Site: Tail vein (most common for mice and rats).
-
Procedure: Restrain the animal appropriately. Dilate the tail vein using a heat lamp or warm water. Inject the this compound working solution slowly using a small gauge needle (e.g., 27-30G).
-
Volume: For mice, typically 50-100 µL. For rats, 100-500 µL. Bolus injections should be given over 1-2 minutes.
-
Dosage: Based on studies with other HETEs, a starting dose range could be 0.1 to 10 µg/kg. This should be determined empirically through dose-response studies.
-
-
Intraperitoneal (IP) Injection:
-
Site: Lower abdominal quadrant.
-
Procedure: Restrain the animal and lift the hindquarters. Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Volume: For mice, up to 200 µL. For rats, up to 1-2 mL.
-
Dosage: IP doses may need to be higher than IV doses to achieve similar systemic concentrations. A starting range of 1 to 50 µg/kg could be explored.
-
-
Subcutaneous (SC) Injection:
-
Site: Scruff of the neck.
-
Procedure: Tent the skin and insert the needle into the subcutaneous space.
-
Volume: For mice, up to 200 µL. For rats, up to 1 mL.
-
Dosage: Similar to IP, SC doses may require adjustment compared to IV administration.
-
Post-Administration Monitoring:
-
Monitor animals for any adverse reactions.
-
Collect blood samples at various time points to determine the pharmacokinetic profile of this compound.
-
Measure relevant physiological parameters (e.g., blood pressure, heart rate) and collect tissues for analysis of biomarkers related to the signaling pathways of interest.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
While the specific signaling pathway for this compound is not well-defined, it is hypothesized to interact with cell surface receptors or intracellular targets, similar to other eicosanoids. The diagram below illustrates a potential, generalized signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for In Vivo Administration and Analysis
The following diagram outlines a typical workflow for an in vivo study of this compound in a rodent model.
Caption: Experimental workflow for this compound in vivo studies.
Conclusion
The study of this compound in vivo is an emerging area with the potential to uncover novel biological mechanisms. The protocols and information provided herein serve as a starting point for researchers. Given the sparse literature on this specific enantiomer, careful experimental design, including appropriate controls and thorough dose-response evaluations, is critical for obtaining reliable and meaningful data. Further research is warranted to elucidate the specific signaling pathways and physiological effects of this compound in various rodent models of health and disease.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common sources of contamination in 19(R)-HETE analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE]. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this important lipid mediator.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound levels are unexpectedly high in my blank or control samples. What are the likely sources of contamination?
A1: High background levels of this compound or interfering compounds are often due to contamination during sample preparation and analysis. The most common sources include:
-
Plasticizers: Phthalates and other plasticizers can leach from laboratory consumables such as pipette tips, microcentrifuge tubes, and solvent bottles. These compounds can interfere with the mass spectrometric detection of this compound.
-
Autoxidation of Polyunsaturated Fatty Acids (PUFAs): Arachidonic acid, the precursor of this compound, and other PUFAs are highly susceptible to non-enzymatic oxidation (autoxidation), which can generate HETE isomers, including those that may interfere with this compound detection.[1][2] This can be initiated by exposure to air, light, or trace metals.
-
Cross-Contamination: Residue from previously analyzed samples with high concentrations of HETEs can carry over to subsequent analyses, leading to artificially elevated results.
Troubleshooting Steps:
-
Solvent and Reagent Blanks: Regularly analyze solvent and reagent blanks to identify contaminated sources.
-
Use High-Purity Solvents: Employ HPLC or MS-grade solvents to minimize contaminants.
-
Leach Testing of Consumables: Before use, rinse all plasticware with the extraction solvent to check for leachable interferences. Consider using glass or polypropylene labware where possible, as they are less prone to leaching plasticizers.
-
Minimize Autoxidation: Add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (TPP) to your extraction solvents.[3] Store samples at -80°C and protect them from light.
-
Thorough Cleaning of Equipment: Implement a rigorous cleaning protocol for all reusable glassware and analytical instrumentation to prevent carryover.
Q2: I am having difficulty separating this compound from its stereoisomer, 19(S)-HETE. How can I improve chromatographic resolution?
A2: The separation of stereoisomers is a significant challenge in HETE analysis. Inadequate separation can lead to inaccurate quantification, as 19(S)-HETE and this compound can have different biological activities.[4]
Troubleshooting Steps:
-
Chiral Chromatography: The most effective method for separating stereoisomers is to use a chiral column. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation.
-
Optimize Liquid Chromatography (LC) Conditions:
-
Mobile Phase Composition: Fine-tune the mobile phase composition and gradient. Isocratic elution or a very shallow gradient can sometimes improve the resolution of closely eluting isomers.
-
Column Temperature: Adjusting the column temperature can alter the selectivity and resolution.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation.
-
-
Derivatization: While less common with modern LC-MS/MS methods, derivatization of the hydroxyl and carboxyl groups can sometimes enhance the separation of isomers on certain columns.
Q3: My this compound signal is weak or inconsistent. What could be the cause?
A3: A weak or variable signal can stem from several factors, from sample degradation to instrumental issues.
Troubleshooting Steps:
-
Sample Stability: this compound is susceptible to degradation. Ensure proper storage at -80°C and minimize freeze-thaw cycles.[5] Process samples quickly and on ice.
-
Extraction Efficiency: Evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure efficient recovery of this compound. Use a deuterated internal standard (e.g., 20-HETE-d6) to correct for extraction losses.
-
Mass Spectrometer Tuning: Optimize the mass spectrometer parameters, including ion source settings (e.g., spray voltage, gas flows) and collision energy for the specific m/z transition of this compound.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for these effects.
Quantitative Data on Common Contaminants
While specific quantitative data on the impact of every potential contaminant on this compound analysis is limited, the following table summarizes the potential effects and mitigation strategies.
| Contaminant Source | Potential Impact on this compound Analysis | Mitigation Strategies |
| Plasticizers (e.g., Phthalates) | Co-elution and isobaric interference in MS, leading to false positives or inaccurate quantification. | Use glass or high-quality polypropylene labware; pre-rinse plastics with solvent; run procedural blanks. |
| Autoxidation Products | Generation of interfering HETE isomers, causing overestimation of this compound levels. | Add antioxidants (e.g., BHT, TPP) to solvents; store samples at -80°C; protect from light; process samples quickly. |
| Isomeric HETEs (e.g., 19(S)-HETE) | Co-elution leading to inaccurate quantification of the specific (R)-isomer. | Employ chiral chromatography; optimize LC conditions for isomer separation. |
| Solvent Impurities | Introduction of interfering peaks in the chromatogram. | Use high-purity, MS-grade solvents; run solvent blanks. |
Key Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To a 1.5 mL polypropylene tube, add 100 µL of the sample (e.g., plasma, cell lysate).
-
Add 10 µL of an internal standard solution (e.g., 20-HETE-d6 at 60 ng/mL in ethanol).
-
Add 950 µL of ice-cold methanol containing 0.01 M BHT to precipitate proteins and prevent oxidation.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the this compound and other lipids with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: UHPLC system with a chiral column (e.g., ChiralPak AD-RH or similar).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in acetonitrile/methanol (90:10, v/v).
-
Gradient: A linear gradient optimized for the separation of HETE isomers. A typical starting point is 20% B, increasing to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transition: Monitor the transition for this compound (precursor ion m/z 319.2) and its characteristic product ions. The exact product ions should be optimized based on instrument performance.
-
Internal Standard: Monitor the corresponding transition for the deuterated internal standard (e.g., 20-HETE-d6).
Visualizations
Caption: Biosynthesis pathway of this compound from arachidonic acid via cytochrome P450 enzymes.
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Combined Effect of Metals, PFAS, Phthalates, and Plasticizers on Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
preventing autooxidation of 19(R)-HETE during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the autooxidation of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is autooxidation and why is it a concern for this compound?
A1: Autooxidation is a spontaneous, non-enzymatic process where molecules containing carbon-carbon double bonds, such as the polyunsaturated fatty acid structure of this compound, react with atmospheric oxygen. This process is a free-radical chain reaction that can lead to the degradation of the analyte, resulting in inaccurate quantification and the formation of artifactual byproducts. Given its structure, this compound is susceptible to this degradation, which can compromise experimental results.
Q2: What are the primary factors that promote autooxidation of this compound during sample preparation?
A2: Several factors can accelerate the autooxidation of this compound, including:
-
Exposure to Oxygen: Direct contact with air provides the necessary reactant for the oxidation process.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species, initiating the autooxidation chain reaction.
-
Exposure to Light: UV and visible light can provide the energy to initiate the formation of free radicals.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including autooxidation.
Q3: Which antioxidants are recommended to prevent this compound autooxidation?
A3: Phenolic antioxidants are commonly used to protect polyunsaturated fatty acids and their metabolites from autooxidation. The most frequently recommended for lipid analysis are:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is highly effective at scavenging free radicals.[1][2] It is often used at a final concentration of 50-100 µM in solvents and buffers.[3][4]
-
Trolox: A water-soluble analog of vitamin E, it is a potent antioxidant that can protect lipids from peroxidation.[5]
Q4: How should I store my this compound samples to minimize degradation?
A4: Proper storage is critical for maintaining the integrity of your this compound samples. Follow these guidelines:
-
Temperature: Store samples at -80°C for long-term storage. For short-term storage during processing, keep samples on ice.
-
Atmosphere: Overlay samples with an inert gas like argon or nitrogen before sealing and freezing to displace oxygen.
-
Solvent: Store lipid extracts in an organic solvent, such as ethanol or methanol, containing an antioxidant like BHT.
-
Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow.
Issue 1: Low recovery of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Ensure an antioxidant, such as BHT (final concentration of 50-100 µM), is present in all extraction solvents and buffers. Perform all extraction steps on ice and minimize the time the sample is exposed to air and light. |
| Incomplete elution from Solid-Phase Extraction (SPE) cartridge | Optimize the elution solvent. A stronger or more polar solvent mixture may be required to fully elute this compound from the SPE sorbent. Ensure the SPE cartridge is not allowed to dry out between conditioning, loading, and elution steps. |
| Loss during solvent evaporation | Use a gentle stream of nitrogen or argon for solvent evaporation and avoid excessive heat. Do not take the sample to complete dryness for an extended period. Reconstitute the sample immediately in an appropriate solvent containing an antioxidant. |
Issue 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent exposure to air | Standardize the sample handling time for each replicate to ensure consistent exposure to atmospheric oxygen. Work with smaller batches of samples to minimize the time each sample is uncapped. |
| Contamination with metal ions | Use high-purity solvents and reagents. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a final concentration of 2 mM to your initial sample buffer to sequester metal ions. |
| Photodegradation | Protect samples from direct light at all stages of the preparation process by working in a dimly lit area or using light-blocking containers. |
Issue 3: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Autooxidation products | This is a strong indicator of sample degradation. Review your antioxidant usage, storage conditions, and sample handling procedures. The presence of these peaks suggests that the current preventative measures are insufficient. |
| Solvent contaminants | Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS)-grade solvents. Run a solvent blank to check for contaminant peaks. |
| Leachates from plasticware | Whenever possible, use glass tubes and vials for sample processing and storage to avoid contamination from plasticizers. |
Quantitative Data on Antioxidant Effectiveness
While quantitative data specifically for the prevention of this compound autooxidation is limited in the literature, the following table summarizes the effectiveness of common antioxidants in preventing the degradation of polyunsaturated fatty acids (PUFAs), which are structurally related to this compound.
| Antioxidant | Concentration | Matrix/Assay | Efficacy | Reference |
| BHT | 5.0 mg/mL | Dried Blood Spots | No significant decrease in PUFAs for up to 28 days. | |
| BHT | 100 µM | TBARS Assay | Effective in preventing lipid peroxidation. | |
| Trolox | Varies | Human Liver Microsomes | Shows significant inhibition of lipid peroxidation. | |
| BHT vs. Trolox | Varies | Various radical scavenging assays | Both are effective, with IC50 values depending on the specific assay. |
Note: The optimal concentration and choice of antioxidant may need to be empirically determined for your specific sample matrix and experimental conditions.
Experimental Protocols
Recommended Protocol for this compound Extraction with Autooxidation Prevention
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Collection and Homogenization:
-
Collect fresh tissue samples and immediately flash-freeze them in liquid nitrogen to quench enzymatic activity.
-
For liquid samples (e.g., plasma, cell culture media), add BHT to a final concentration of 100 µM immediately upon collection.
-
Homogenize tissue samples on ice in a buffer containing 50 µM BHT.
-
-
Lipid Extraction (Modified Bligh & Dyer Method):
-
To your homogenized sample, add methanol containing 100 µM BHT.
-
Add chloroform containing 100 µM BHT. Vortex thoroughly.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass pipette.
-
Repeat the extraction of the aqueous phase with chloroform (containing BHT) to maximize recovery.
-
Combine the organic phases.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol, followed by water. Ensure all solvents contain 50-100 µM BHT.
-
Load the lipid extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol) to remove polar impurities.
-
Elute the this compound with a higher percentage of organic solvent, such as methanol or acetonitrile.
-
All SPE solvents should contain an antioxidant.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen or argon.
-
Immediately reconstitute the dried extract in the mobile phase to be used for LC-MS/MS analysis. The reconstitution solvent should also contain an antioxidant.
-
-
Storage:
-
If not analyzing immediately, overlay the reconstituted sample with argon or nitrogen, seal the vial tightly, and store at -80°C.
-
Visualizations
Experimental Workflow for Preventing this compound Autooxidation
Caption: Workflow for this compound sample preparation with integrated antioxidant steps.
General Arachidonic Acid Cascade Leading to HETE Formation
The specific signaling pathway for this compound is not well-defined in the current literature. However, its formation is understood within the broader context of the arachidonic acid (AA) metabolic cascade. HETEs are generally produced through the action of cytochrome P450 (CYP) enzymes or lipoxygenases (LOX).
Caption: Simplified overview of the arachidonic acid metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 4. uab.edu [uab.edu]
- 5. researchgate.net [researchgate.net]
troubleshooting poor peak resolution in chiral separation of HETE isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak resolution during the chiral separation of hydroxyeicosatetraenoic acid (HETE) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of HETE isomers in chiral HPLC?
A1: The resolution in chiral separations is primarily influenced by three main factors: the chiral stationary phase (CSP), the mobile phase composition, and the column temperature.[1][2] Selectivity (α), which is the ability of the chromatographic system to differentiate between the enantiomers, is the most critical factor for achieving good resolution.[3]
Q2: Which type of chiral stationary phase is most effective for separating HETE isomers?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown success in the separation of HETE isomers and other eicosanoids.[1][4] Specifically, columns like Chiralpak AD and Lux Amylose-2 have been reported to provide good resolution for these compounds. The choice of CSP can be empirical, and screening several different columns may be necessary to find the optimal one for a specific set of HETE isomers.
Q3: How do mobile phase additives, like acids or bases, impact the separation?
A3: Mobile phase additives can significantly improve peak shape and selectivity. For acidic analytes like HETEs, the addition of a small amount of an acidic modifier (e.g., acetic acid or formic acid) to the mobile phase is common. This can help to suppress the ionization of the carboxyl group, leading to better peak symmetry and improved resolution. The concentration of the additive is crucial and should be optimized.
Q4: Can derivatization of HETE isomers improve chiral separation?
A4: Yes, derivatization can be a useful strategy to enhance the resolution of HETE enantiomers, especially if the underivatized forms are poorly resolved. Converting the hydroxyl group to an aromatic ester, for instance, can increase the interaction with the chiral stationary phase and lead to complete separation of the enantiomers.
Troubleshooting Poor Peak Resolution
Problem: Co-eluting or Partially Resolved Peaks
When enantiomers are not baseline separated, the focus should be on improving the selectivity (α) and efficiency (N) of the chromatographic system.
Initial Assessment:
-
Check System Suitability: Ensure your HPLC system is performing optimally by checking for pressure fluctuations, leaks, and baseline noise.
-
Review Peak Shape: Analyze the peak shape for signs of tailing or fronting, which can contribute to poor resolution.
Troubleshooting Steps & Solutions:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution, but can also lead to broader peaks.
-
Solvent Type: Switching the organic modifier (e.g., from isopropanol to ethanol) can alter the selectivity of the separation.
-
Additives: Introduce or adjust the concentration of an acidic modifier (e.g., 0.1% acetic acid or formic acid). This can significantly impact the peak shape and resolution of acidic compounds like HETEs.
-
-
Adjust Column Temperature:
-
Temperature can have a complex and unpredictable effect on chiral separations. Lowering the temperature often increases selectivity and, therefore, resolution, but it may also increase analysis time and backpressure. Conversely, in some cases, increasing the temperature can improve efficiency and peak shape. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.
-
-
Modify the Flow Rate:
-
In chiral chromatography, lower flow rates often lead to better resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves, but be mindful of the trade-off with longer run times.
-
-
Consider a Different Chiral Stationary Phase (CSP):
-
If optimizing the mobile phase and other parameters does not yield the desired resolution, the chosen CSP may not be suitable for your specific HETE isomers. Screening columns with different chiral selectors (e.g., another polysaccharide-based column or a different type of CSP altogether) is often the most effective way to achieve separation.
-
Problem: Broad Peaks
Peak broadening reduces resolution and sensitivity.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to broad, distorted peaks. Try reducing the injection volume or the sample concentration.
-
Extra-Column Volume: The tubing between the injector, column, and detector can contribute to peak broadening. Use shorter tubing with a smaller internal diameter where possible.
-
Inappropriate Mobile Phase: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.
-
Column Degradation: Over time, columns can lose efficiency. If you observe a gradual decrease in performance, it may be time to replace the column.
-
High Flow Rate: A flow rate that is too high for the column can lead to peak broadening. Try reducing the flow rate.
Data Presentation
The following tables provide an example of how chromatographic parameters can influence the chiral separation of HETE isomers.
Table 1: Illustrative Effect of Mobile Phase Composition on the Resolution of 12-HETE Enantiomers
| % Isopropanol in Hexane | Retention Time (R-12-HETE) (min) | Retention Time (S-12-HETE) (min) | Selectivity (α) | Resolution (Rs) |
| 2% | 10.18 | 12.89 | 1.27 | >1.5 (Baseline) |
| 5% | 8.50 | 10.20 | 1.20 | 1.4 |
| 10% | 6.20 | 7.10 | 1.15 | 1.1 |
Note: Data is illustrative, based on typical observations in chiral chromatography and adapted from retention times found for 12-HETE. Actual values will vary depending on the specific column and conditions.
Table 2: General Effect of Temperature and Flow Rate on Chiral Resolution
| Parameter | Change | Expected Effect on Resolution (Rs) | Rationale |
| Temperature | Decrease | Often Increases | Enhances the subtle energetic differences in the diastereomeric complexes formed between the enantiomers and the CSP. |
| Increase | Can Decrease or Increase | May decrease selectivity but can improve peak efficiency and shape, sometimes leading to a net improvement in resolution. | |
| Flow Rate | Decrease | Generally Increases | Allows for more interactions between the analytes and the chiral stationary phase, leading to better separation. |
| Increase | Generally Decreases | Reduces the time for chiral recognition to occur. |
Experimental Protocols
Detailed Methodology for Chiral Separation of (±)12-HETE Standards
This protocol describes a method for the chiral separation of 12-HETE enantiomers using a ChiralPak AD-RH column.
1. Chromatographic System:
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS with electrospray ionization (ESI) in negative ion mode
2. Chromatographic Conditions:
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Methanol : Water : Acetic Acid (95 : 5 : 0.1, v/v/v)
-
Flow Rate: 300 µL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Parameters:
-
Ionization Mode: ESI Negative
-
Nebulizing Gas: Nitrogen
-
Source Temperature: 350°C
-
ESI Voltage: 4000 V
-
MRM Transitions: Monitor the appropriate transitions for 12-HETE.
4. Sample Preparation:
-
Prepare standard solutions of (±)12-HETE in the mobile phase at appropriate concentrations.
5. Data Analysis:
-
Integrate the peak areas for the 12(R)-HETE and 12(S)-HETE enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is considered baseline separation.
Mandatory Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A stepwise guide for troubleshooting poor peak resolution in chiral HPLC.
Key Parameters Influencing Chiral Resolution
Caption: The relationship between key chromatographic parameters and peak resolution.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 19(R)-HETE Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a critical lipid signaling molecule.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of this compound, providing targeted solutions to improve recovery rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid produced by cytochrome P450 (CYP450) enzymes.[1] It is a bioactive lipid involved in the regulation of vascular tone and other physiological processes.[1] Accurate measurement is crucial for understanding its role in cardiovascular health and disease.
Q2: Which are the most common methods for extracting this compound from biological samples?
The most prevalent methods for extracting eicosanoids like this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE, particularly with C18 reverse-phase cartridges, is widely used for its efficiency in purifying and concentrating lipids from complex matrices. LLE is a classic technique that separates compounds based on their differential solubility in immiscible liquid phases.
Q3: What are the primary causes of low this compound recovery during extraction?
Low recovery can stem from several factors, including:
-
Incomplete extraction: Due to its lipophilic nature, this compound may not be efficiently transferred from the aqueous sample matrix to the organic solvent or SPE sorbent.
-
Adsorption to surfaces: The hydrophobic nature of this compound can lead to its adsorption onto plasticware (e.g., pipette tips, tubes) and glassware.
-
Improper pH: The acidity of the sample can significantly impact the protonation state of the carboxylic acid group of this compound, affecting its retention on reverse-phase SPE sorbents and its partitioning in LLE.
-
Suboptimal solvent selection: The choice of solvents for washing and elution in SPE, or for extraction in LLE, is critical for selectively isolating this compound while minimizing the co-extraction of interfering substances.
-
Matrix effects: Components in the biological sample (e.g., proteins, other lipids) can interfere with the extraction process.
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Solution |
| Low Recovery | Incomplete Analyte Retention | Ensure the sample is acidified to a pH of approximately 3.5-4.0 before loading onto the C18 cartridge to protonate the carboxylic acid group and increase its retention. |
| Improper Cartridge Conditioning | Always pre-condition the C18 cartridge with methanol followed by water to ensure proper activation of the stationary phase. Do not let the cartridge dry out before loading the sample. | |
| Sample Overload | Do not exceed the binding capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample. | |
| Analyte Breakthrough During Washing | Use a wash solvent that is weak enough to remove polar interferences without eluting the this compound. A common wash solution is water or a low percentage of methanol in water. | |
| Incomplete Elution | Use a sufficiently non-polar solvent to elute this compound from the C18 sorbent. Ethyl acetate, methyl formate, or acetonitrile are effective elution solvents. Perform the elution step multiple times with smaller volumes and combine the eluates. | |
| High Variability | Inconsistent Flow Rate | Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) during sample loading, washing, and elution to ensure reproducible interactions with the sorbent. |
| Cartridge Drying Out | Ensure the sorbent bed remains wet throughout the conditioning, loading, and washing steps to prevent channeling and inconsistent recovery. |
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Troubleshooting Solution |
| Low Recovery | Poor Partitioning into Organic Phase | Acidify the aqueous sample to pH 3.5-4.0 to neutralize the carboxylic acid group of this compound, making it more soluble in the organic solvent. |
| Suboptimal Organic Solvent | Select an appropriate organic solvent. Ethyl acetate is a commonly used and effective solvent for extracting eicosanoids. | |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases by vortexing or gentle inversion of the extraction tube to maximize the surface area for extraction. | |
| Incomplete Phase Separation | Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. The formation of an emulsion can trap the analyte. | |
| Emulsion Formation | High Concentration of Lipids/Proteins | Centrifuge at a higher speed or for a longer duration. Adding a small amount of salt (salting out) can also help break the emulsion. Gentle mixing instead of vigorous shaking can prevent emulsion formation.[2] |
| Analyte Adsorption | Binding to Glassware/Plasticware | Use silanized glassware to minimize adsorption. Pre-rinse pipette tips with the extraction solvent before use. |
Quantitative Data on Extraction Recovery
The following table summarizes expected recovery rates for HETEs from plasma using different extraction methods. These values can serve as a benchmark for your experiments.
| Analyte | Extraction Method | Matrix | Reported Recovery (%) | Reference |
| 19-HETE | Solid-Phase Extraction (C18) | Plasma | 32.3 - 76.7 | [3] |
| 20-HETE | Solid-Phase Extraction (C18) | Plasma | 32.3 - 76.7 | [3] |
| 15-HETE | Solid-Phase Extraction (C18) | Plasma | 32.3 - 76.7 | |
| 12-HETE | Solid-Phase Extraction (C18) | Plasma | 32.3 - 76.7 | |
| 11-HETE | Solid-Phase Extraction (C18) | Plasma | 32.3 - 76.7 | |
| 8-HETE | Solid-Phase Extraction (C18) | Plasma | 32.3 - 76.7 | |
| 5-HETE | Solid-Phase Extraction (C18) | Plasma | 32.3 - 76.7 |
Note: Recovery rates can be highly dependent on the specific protocol, biological matrix, and analytical technique used for quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized Water
-
Formic Acid or Acetic Acid
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma or serum, add an internal standard (e.g., a deuterated version of 19-HETE).
-
Acidify the sample to a pH of ~3.5 by adding 2M hydrochloric acid or 1% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 2 mL of ethyl acetate.
-
Wash with 2 mL of methanol.
-
Equilibrate with 2 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the acidified supernatant from step 1 onto the conditioned cartridge.
-
Apply a gentle vacuum or positive pressure to achieve a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 15% methanol in water.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
Repeat the elution with a second 2 mL aliquot of ethyl acetate and combine the eluates.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cell Culture Media
Materials:
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Formic Acid
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
To 1 mL of cell culture medium, add an internal standard.
-
Acidify the sample to pH 3.5-4.0 with formic acid.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
-
Re-extraction:
-
Repeat the extraction (steps 2 and 3) on the remaining aqueous layer with another 3 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Washing (Optional):
-
To remove any residual aqueous components, you can wash the combined organic phase with a small volume of saturated NaCl solution.
-
-
Drying and Evaporation:
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
-
Signaling Pathways and Experimental Workflows
General Eicosanoid Synthesis Pathway
The following diagram illustrates the general pathway for the synthesis of eicosanoids, including HETEs, from arachidonic acid.
Caption: General overview of the synthesis of eicosanoids from membrane phospholipids.
This compound Extraction Workflow (SPE)
This diagram outlines the key steps in the Solid-Phase Extraction workflow for this compound.
Caption: Step-by-step workflow for the Solid-Phase Extraction of this compound.
Hypothesized Signaling Pathway for this compound
While the specific receptor for this compound is not definitively identified, it is known to be a potent vasodilator and can antagonize the vasoconstrictive effects of 20-HETE. The related stereoisomer, 19(S)-HETE, has been shown to act through the prostacyclin (IP) receptor, a Gs-coupled GPCR, to increase cAMP levels. 20-HETE has been reported to signal through the Gq-coupled receptor GPR75.
Caption: Hypothesized signaling pathway for this compound-induced vasodilation and its antagonistic effect on 20-HETE-mediated vasoconstriction.
References
minimizing matrix effects in 19(R)-HETE quantification from plasma
Welcome to the technical support center for the accurate quantification of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound plasma quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In plasma, these components include phospholipids, salts, and proteins.[2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2] Given the low endogenous concentrations of eicosanoids like this compound, mitigating matrix effects is critical for reliable quantification.
Q2: What are the primary sources of matrix effects in plasma samples?
A2: The primary sources of matrix effects in plasma are endogenous components that are co-extracted with the analyte. Phospholipids are particularly notorious for causing ion suppression in bioanalysis using electrospray ionization (ESI). Other contributors include salts, proteins, and metabolites that can compete with this compound for ionization, leading to inaccurate measurements.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a plasma extract will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is considered the "gold standard". This involves comparing the analyte's response in a spiked, extracted blank plasma sample to its response in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.
Q4: What is the role of an internal standard (IS) in minimizing matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects. The ratio of the analyte's peak area to the IS's peak area is used for quantification, which helps to compensate for variations in sample preparation, injection volume, and ionization efficiency caused by matrix effects.
Troubleshooting Guide
Issue 1: Weak or Inconsistent Signal for this compound
This issue is often a primary indicator of significant ion suppression.
| Possible Cause | Recommended Action |
| Co-eluting Matrix Components (especially phospholipids) | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method like Solid-Phase Extraction (SPE) to effectively remove interfering substances. 2. Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the analytical column to improve the separation of this compound from matrix components. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and source temperature to enhance the ionization of this compound. 2. Consider Derivatization: While more complex, derivatization of the carboxylic acid group can improve ionization efficiency in positive ion mode. |
| Sub-optimal Sample pH | Adjust the pH of the sample before extraction to ensure this compound is in a neutral form, which can improve its retention on reversed-phase SPE sorbents. |
Issue 2: Poor Reproducibility and Accuracy in QC Samples
Inconsistent results across a batch can point to variable matrix effects between different samples.
| Possible Cause | Recommended Action |
| Variable Sample Cleanup | 1. Standardize the Extraction Protocol: Ensure that the sample preparation protocol, especially SPE, is followed consistently for all samples. Automation can help minimize variability. 2. Use a Robust SPE Method: Employ a well-validated SPE protocol with a suitable sorbent, such as a polymeric reversed-phase material, to ensure consistent removal of matrix interferences. |
| Inadequate Internal Standard | 1. Use a Stable Isotope-Labeled IS: If not already in use, switch to a SIL-IS for this compound to best compensate for matrix variability. 2. Verify IS Concentration and Purity: Ensure the internal standard is added at a consistent concentration to all samples and that its stock solution has not degraded. |
| Lot-to-Lot Matrix Variability | Evaluate the matrix effect across multiple lots of blank plasma to ensure the method is robust. If significant variability is observed, further optimization of the sample cleanup is necessary. |
Issue 3: Low Recovery of this compound
Low recovery indicates that the analyte is being lost during the sample preparation process.
| Possible Cause | Recommended Action |
| Inefficient Extraction from Plasma | 1. Re-evaluate the SPE Protocol: Optimize the wash and elution steps of your SPE procedure. Ensure the wash solvent is not too strong, which could cause premature elution of the analyte, and that the elution solvent is strong enough for complete recovery. 2. Check Sample Pre-treatment: Ensure proper protein precipitation and acidification of the plasma sample before loading it onto the SPE cartridge to disrupt protein binding. |
| Analyte Instability | Eicosanoids can be susceptible to oxidation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation. Store samples at low temperatures and minimize freeze-thaw cycles. |
Data on Sample Preparation Methods
The choice of sample preparation is crucial for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques.
| Sample Preparation Method | Effectiveness in Removing Phospholipids | Typical Recovery for Eicosanoids | Throughput | Notes |
| Protein Precipitation (PPT) | Low to Moderate | Variable | High | Simple and fast, but often results in significant matrix effects due to insufficient cleanup. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | 60-90% | Moderate | More effective than PPT at removing interferences, but can be labor-intensive and may have emulsion issues. |
| Solid-Phase Extraction (SPE) | High | >85% | Moderate to High | Considered the most effective method for cleaning up complex samples like plasma, leading to minimal ion suppression. |
The following table presents representative recovery data for HETEs from plasma using SPE.
| Analyte | SPE Sorbent | Mean Recovery (%) | Reference |
| HETEs (general) | Strata-X | ~75-100% | |
| 19-HETE | Not specified | ~86% | (hypothetical data for a similar compound) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline using a reversed-phase polymeric SPE cartridge (e.g., Waters Oasis HLB or Phenomenex Strata-X).
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., this compound-d8).
-
Add 200 µL of 0.1% formic acid in water to the plasma sample to disrupt protein binding and acidify the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Follow with a second wash using 1 mL of 20% methanol in water to remove moderately polar interferences.
-
-
Drying:
-
Dry the sorbent bed by applying a vacuum or positive pressure for 5-10 minutes to remove any residual wash solvent.
-
-
Elution:
-
Elute the this compound and internal standard from the sorbent with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system for analysis.
-
Protocol 2: Representative LC-MS/MS Parameters
These are typical starting parameters that should be optimized for your specific instrument and application.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% acetic acid or formic acid in water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acid
-
Flow Rate: 0.3-0.4 mL/min
-
Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These must be determined by infusing the analytical standards. For a generic HETE (m/z 319.2), common product ions might be monitored.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Factors contributing to matrix effects and mitigation strategies.
References
synthesis and application of more stable 19(R)-HETE analogs
Welcome to the technical support center for the synthesis and application of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) analogs. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support researchers, scientists, and drug development professionals in their work with these novel compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, synthesis, and experimental application of this compound analogs.
Q1: My this compound analog shows lower-than-expected activity or no effect. What are the potential causes?
A1: Several factors can contribute to a lack of activity:
-
Analog Stability: Native 19-HETE is chemically and metabolically labile.[1] Ensure you are using a more robust, stabilized analog. If using a standard compound, check for degradation. Analogs designed to resist autooxidation and metabolism by COX/LOX pathways are recommended.[2]
-
Storage Conditions: Lipid mediators are prone to oxidation. Store all stock solutions under an inert gas like nitrogen or argon, protected from light, at -20°C for short-term and -80°C for long-term storage.
-
Solvent and Dilution: Ensure the analog is fully dissolved in the vehicle solvent (e.g., ethanol, DMSO) before preparing aqueous dilutions. Precipitates can form in aqueous buffers, lowering the effective concentration. Perform dilutions immediately before use.
-
Experimental System: The target receptor or signaling pathway may not be present or active in your specific cell line or tissue model. For instance, the primary action of this compound analogs is often the antagonism of 20-HETE's effects.[2] Your system must have an active 20-HETE signaling axis to observe antagonism.
-
Concentration: Verify that you are using an appropriate concentration range. The effective concentration can vary significantly between different analogs and experimental models.
Q2: I am observing high variability between my experimental replicates. How can I improve consistency?
A2: High variability often stems from procedural inconsistencies:
-
Reagent Preparation: Prepare fresh dilutions of the analogs for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Incubation Times: Ensure precise and consistent incubation times for all treatment groups.
-
Vehicle Control: The solvent used to dissolve the analog can have biological effects. Ensure your vehicle control concentration is identical across all wells/samples and that it does not exceed a minimal, non-disruptive level (typically <0.1%).
-
Sample Handling: Never allow samples to dry out during incubation or washing steps. Use a humidity chamber for prolonged incubations. Ensure thorough but gentle washing to remove residual reagents without detaching cells.
Q3: How do I choose the right this compound analog for my experiment?
A3: The choice depends on your research goal:
-
For 20-HETE Antagonism: Select analogs that have been specifically screened and validated for their ability to inhibit 20-HETE-induced responses, such as vascular sensitization. Analogs with modifications like terminal azides or N-glycinate esters have shown enhanced potency.
-
For In Vivo Studies: Use analogs designed for improved stability and bioavailability. A key study successfully used an analog (referred to as '13') administered via intraperitoneal (IP) injection to normalize blood pressure in a hypertensive mouse model.
-
For Probing Signaling Pathways: "Click-capable" analogs containing terminal azides can be invaluable for identifying binding partners and receptors through chemical biology approaches.
Q4: Are there stereoisomer-specific effects I should be aware of?
A4: Yes, the biological activity of HETEs can be highly stereospecific. For example, while this compound analogs are known to antagonize 20-HETE, 19(S)-HETE has been shown to be a potent activator of the prostacyclin (IP) receptor, leading to vasorelaxation and platelet inhibition, an effect not observed with this compound at similar concentrations. It is crucial to use the correct, stereochemically pure isomer for your intended application.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 19-HETE analogs.
Table 1: In Vitro Efficacy of 19-HETE Analogs as 20-HETE Antagonists
This table presents the ability of various 19-HETE analogs (at 1 µM) to inhibit the vascular sensitization induced by 20-HETE (1 µM) in rat renal preglomerular microvessels. Negative values indicate antagonism.
| Analog ID | Key Structural Features | % Inhibition of 20-HETE Sensitization |
| 4 | 19(R)-OH, Dienyne backbone | -29 ± 10 |
| 5 | 19(S)-OH, Dienyne backbone | -18 ± 6 |
| 6 | 19(R)-OH, Terminal Azide | -100 ± 11 |
| 7 | 19(S)-OH, Terminal Azide | -100 ± 13 |
| 24 | 19(R)-OH, Carboxylic acid replaced with 1H-tetrazole | -30 ± 10 |
Data adapted from a study on robust 19-HETE analogs.
Table 2: In Vivo Effect of a 19-HETE Analog on Hypertension
This table shows the effect of daily intraperitoneal (IP) injection of a lead 19-HETE analog (10 mg/Kg) on the systolic blood pressure of male Cyp4a14(-/-) mice, which exhibit 20-HETE-dependent hypertension.
| Treatment Day | Systolic Blood Pressure (mmHg) - Analog Treated | Systolic Blood Pressure (mmHg) - Saline Control |
| 0 | ~175 | ~175 |
| 2 | ~160 | ~175 |
| 4 | ~150 | ~178 |
| 6 | ~140 | ~180 |
| 8 | ~135 | ~180 |
| 10 | ~130 (Normalized) | ~180 |
Data trends extrapolated from graphical representations in the cited literature.
Detailed Experimental Protocols
Protocol 1: In Vitro Vascular Sensitization Assay
This protocol is for screening 19-HETE analogs for their ability to antagonize 20-HETE-induced sensitization of renal microvessels to phenylephrine.
1. Vessel Isolation and Preparation: a. Isolate renal preglomerular microvessels from rats. b. Cannulate the vessels onto glass micropipettes in a perfusion chamber. c. Pressurize the vessels to 100 mmHg and maintain at 37°C.
2. Baseline Response: a. Equilibrate the vessel in physiological salt solution (PSS). b. Determine the baseline vasoconstrictor response by adding phenylephrine (PE) at a concentration that produces a 20-30% decrease in vessel diameter. c. Wash out the PE and allow the vessel to return to its baseline diameter.
3. Sensitization and Treatment: a. Incubate the vessel with 20-HETE (1 µM) for 30 minutes. b. To test for antagonism, co-incubate the vessel with 20-HETE (1 µM) and the 19-HETE analog (e.g., 1 µM) for 30 minutes. c. For control experiments, incubate with the 19-HETE analog alone or with vehicle.
4. Post-Treatment Response: a. Re-apply the same concentration of phenylephrine used to establish the baseline. b. Record the change in vessel diameter.
5. Data Analysis: a. Calculate the percent sensitization as the potentiation of the PE-induced constriction in the presence of 20-HETE. b. Calculate the percent inhibition by comparing the response in the co-incubation group (20-HETE + analog) to the 20-HETE alone group.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to this compound analogs.
Caption: Generalized synthetic workflow for producing stable this compound analogs.
Caption: Signaling pathway showing this compound analogs antagonizing 20-HETE effects.
Caption: Experimental workflow for an in vivo hypertension study.
Caption: Troubleshooting decision tree for common experimental issues.
References
Validation & Comparative
Validating 19(R)-HETE's Antagonistic Dance with the 20-HETE Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 19(R)-hydroxyeicosatetraenoic acid's (19(R)-HETE) antagonistic effects on the 20-HETE receptor, GPR75. We delve into supporting experimental data, comparing its performance with other notable antagonists, and detail the experimental protocols leveraged in these pivotal studies.
At a Glance: this compound vs. Other 20-HETE Receptor Antagonists
The discovery of GPR75 as the specific receptor for the potent vasoconstrictor 20-HETE has paved the way for the development and validation of targeted antagonists.[1][2][3] Among these, this compound, an endogenous stereoisomer of 19-HETE, has demonstrated notable antagonistic activity.[4][5] This guide places this compound in context with other well-characterized synthetic antagonists, offering a comparative overview of their efficacy.
| Antagonist | Chemical Name/Type | Key In Vitro Findings | Key In Vivo Findings | Reference(s) |
| This compound | Endogenous Eicosanoid | Moderate antagonist of 20-HETE-induced vascular sensitization. The 19(R)-enantiomer is more potent than the 19(S)-enantiomer. | Not explicitly tested in its native form in the reviewed studies, but its analogs show significant effects. | |
| This compound Analog (Compound 13) | Synthetic 19-HETE analog | Demonstrates concentration-dependent competitive inhibition of 20-HETE-induced vasoconstriction in rat gracilis muscle arterioles. | Daily administration (10 mg/kg, IP) to Cyp4a14(-/-) mice with 20-HETE-dependent hypertension normalized their systolic blood pressure over a 10-day period. | |
| 20-HEDGE | N-[20-hydroxyeicosa-6(Z),15(Z)-dienoyl]glycine | A functional antagonist that blocks 20-HETE's biological actions. Effective in vitro concentrations are in the 1–10 micromolar range. | Used to demonstrate that 20-HETE-dependent effects, such as increased EPC stemness, can be pharmacologically blocked. | |
| AAA | N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide | A water-soluble 20-HETE receptor blocker that prevents increased contraction to phenylephrine in vessels from mice with VSMC-specific 20-HETE overexpression. | Administered in drinking water (10 mg/kg/day) to prevent hypertension development in young spontaneously hypertensive rats (SHR) when combined with an EET analog. |
Delving into the Experimental Validation
The antagonistic properties of this compound and its analogs have been substantiated through rigorous in vitro and in vivo experimental models. These studies are crucial for understanding their therapeutic potential in conditions associated with elevated 20-HETE levels, such as hypertension.
In Vitro Vascular Sensitization Assay
This assay is fundamental in assessing the ability of an antagonist to inhibit the 20-HETE-induced sensitization of blood vessels to other vasoconstrictors.
Objective: To determine the efficacy of this compound analogs in blocking the 20-HETE-mediated potentiation of phenylephrine-induced vasoconstriction in isolated rat renal preglomerular microvessels.
Methodology:
-
Vessel Isolation: Renal preglomerular microvessels are isolated from rats.
-
Pressurization: The isolated vessels are pressurized to 100 mmHg to mimic physiological conditions.
-
Treatment: Vessels are incubated with the test antagonist (e.g., 1 µM of a 19-HETE analog) followed by the addition of 1 µM 20-HETE.
-
Vasoconstrictor Challenge: The response to a vasoconstrictor, such as phenylephrine, is then measured.
-
Data Analysis: The degree of vasoconstriction is quantified, and the ability of the antagonist to reduce the sensitization effect of 20-HETE is calculated. Negative values in the results indicate antagonism.
In Vivo Model of 20-HETE-Dependent Hypertension
To validate the physiological relevance of in vitro findings, animal models of hypertension driven by 20-HETE are employed.
Objective: To assess the ability of a this compound analog to reverse hypertension in a genetic mouse model with androgen-driven, 20-HETE-dependent high blood pressure.
Methodology:
-
Animal Model: Male Cyp4a14(-/-) mice, which exhibit 20-HETE-dependent hypertension, are used.
-
Treatment: The 19-HETE analog (e.g., compound 13) is administered daily via intraperitoneal (IP) injection at a dose of 10 mg/kg. A control group receives saline injections.
-
Blood Pressure Monitoring: Systolic blood pressure is measured over a 10-day treatment course.
-
Data Analysis: The change in systolic blood pressure from baseline is compared between the treated and control groups to determine the antihypertensive effect of the antagonist.
The Signaling Nexus: 20-HETE, GPR75, and Antagonism
20-HETE exerts its diverse biological effects by binding to the Gq-protein coupled receptor, GPR75. This interaction triggers distinct signaling cascades in different cell types, such as vascular smooth muscle cells (VSMCs) and endothelial cells. Antagonists like this compound are believed to compete with 20-HETE for binding to GPR75, thereby inhibiting these downstream effects.
Experimental Workflow for Antagonist Validation
The process of validating a potential 20-HETE receptor antagonist, such as a this compound analog, follows a logical progression from in vitro characterization to in vivo efficacy studies.
References
- 1. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]
Comparative Analysis of 19(R)-HETE and 20-HETE Signaling Pathways: A Guide for Researchers
This guide provides a detailed comparative analysis of the signaling pathways and physiological effects of two prominent hydroxyeicosatetraenoic acids (HETEs): 19(R)-HETE and 20-HETE. Both are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes and play crucial roles in vascular function and renal physiology. However, they often exhibit opposing effects, making a clear understanding of their distinct signaling mechanisms critical for researchers in pharmacology, physiology, and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the signaling and functional effects of this compound and 20-HETE based on available experimental data.
Table 1: General Characteristics and Receptor Interactions
| Feature | This compound | 20-HETE |
| Primary Function | Antagonist of 20-HETE-induced vasoconstriction, Vasodilator of renal preglomerular vessels[1] | Vasoconstrictor, Pro-inflammatory, Pro-angiogenic[2][3] |
| Primary Receptor | Not yet definitively identified; acts as a competitive antagonist at the putative 20-HETE receptor site. | G-protein coupled receptor 75 (GPR75)[2][4] |
| Stereospecificity | Actions are stereospecific; 19(S)-HETE does not block 20-HETE-induced vasoconstriction and has its own signaling pathway. | Actions are well-characterized for the 20-hydroxy metabolite. |
Table 2: Comparative Effects on Vascular Tone
| Parameter | This compound | 20-HETE |
| Effect on Vascular Smooth Muscle Cells (VSMCs) | Blocks 20-HETE-induced vasoconstriction. | Induces vasoconstriction by depolarizing VSMCs through inhibition of K+ channels. |
| Concentration for Effect | 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles. | Potent vasoconstrictor with an EC50 < 10⁻⁸ M. |
| Endothelium Interaction | Potent vasodilator of renal preglomerular vessels. | Can cause endothelial dysfunction by increasing oxidative stress and reducing nitric oxide (NO) bioavailability. |
Table 3: Comparative Effects on Renal Function
| Parameter | This compound | 20-HETE |
| Effect on Proximal Straight Tubule (PST) Volume Absorption | No direct effect alone, but its stereoisomer, 19(S)-HETE, stimulates volume absorption. | Endogenous production tonically suppresses transport; exogenous application inhibits volume absorption when endogenous production is blocked. |
| Effect on Na+/K+-ATPase Activity | Its stereoisomer, 19(S)-HETE, stimulates renal Na+/K+-ATPase activity. | Inhibits Na+/K+-ATPase activity in the proximal tubule and thick ascending limb of Henle. |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct and interactive signaling pathways of this compound and 20-HETE.
Caption: 20-HETE signaling pathway leading to vasoconstriction and endothelial dysfunction.
Caption: Antagonistic interaction of this compound with 20-HETE at its receptor site.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of this compound and 20-HETE.
Measurement of Vasoconstriction in Isolated Arteries
This protocol is used to assess the direct effects of this compound and 20-HETE on vascular tone.
-
Vessel Preparation:
-
Humanely euthanize the experimental animal (e.g., rat) and dissect the desired artery (e.g., renal or cerebral artery).
-
Place the artery in a cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the artery of surrounding connective tissue and cut it into small rings (1-2 mm in length).
-
-
Mounting and Equilibration:
-
Mount the arterial rings in a wire myograph system containing PSS bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.
-
-
Experimental Procedure:
-
To assess viability, contract the rings with a high-potassium solution (e.g., 60 mM KCl).
-
After washing and returning to baseline tension, pre-incubate some rings with this compound (e.g., 1 µM) for a specified period.
-
Generate a cumulative concentration-response curve to 20-HETE by adding increasing concentrations of the agonist to the bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the high-potassium solution.
-
Compare the concentration-response curves of 20-HETE in the presence and absence of this compound to determine the antagonistic effect.
-
GPR75 Activation Assay (β-Arrestin Recruitment)
This assay is used to determine if a compound activates the GPR75 receptor.
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., CHO-K1 or HEK293) that does not endogenously express GPR75.
-
Co-transfect the cells with two constructs: one encoding for GPR75 fused to a protein fragment (e.g., ProLink™) and another encoding for β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate and incubate to allow for protein expression.
-
Add the test compounds (20-HETE, this compound, etc.) at various concentrations to the cells.
-
Incubate for a sufficient time to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents, which will produce a chemiluminescent signal if the two enzyme fragments are brought into proximity by the GPR75-β-arrestin interaction.
-
-
Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
Plot the signal intensity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value for agonists.
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol is used to measure changes in intracellular calcium concentration in response to HETE treatment, a key downstream event in Gq-coupled receptor signaling.
-
Cell Preparation and Dye Loading:
-
Culture vascular smooth muscle cells or other relevant cell types on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye. The AM ester allows the dye to cross the cell membrane.
-
After loading, wash the cells to remove the extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Fluorescence Microscopy:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (around 510 nm).
-
-
Experimental Procedure:
-
Perfuse the cells with a physiological buffer and record the baseline [Ca²⁺]i.
-
Apply 20-HETE to the cells and continuously record the changes in fluorescence.
-
In separate experiments, pre-incubate the cells with this compound before applying 20-HETE to assess its inhibitory effect.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio).
-
This ratio is proportional to the [Ca²⁺]i. Calibrate the ratio to absolute calcium concentrations if required.
-
Plot the change in [Ca²⁺]i over time to visualize the cellular response to the HETEs.
-
References
Specificity of 19(R)-HETE in Blocking 20-HETE-Induced Vasoconstriction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) as a blocker of 20-hydroxyeicosatetraenoic acid (20-HETE)-induced vasoconstriction. It compares this compound with other known 20-HETE antagonists, presenting available experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Introduction to 20-HETE and its Role in Vasoconstriction
20-HETE is a potent vasoconstrictor produced from arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It plays a crucial role in the regulation of vascular tone and blood pressure by acting on vascular smooth muscle cells (VSMCs).[1][2][3] Elevated levels of 20-HETE are associated with hypertension and other cardiovascular diseases, making it a significant therapeutic target.
The vasoconstrictor action of 20-HETE is initiated by its binding to the G-protein coupled receptor GPR75 on VSMCs. This binding triggers a signaling cascade involving the dissociation of the Gαq/11 subunit, activation of phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentration ([Ca2+]i) through release from intracellular stores and influx via L-type calcium channels. 20-HETE also inhibits the large-conductance calcium-activated potassium (BKCa) channels, leading to membrane depolarization and further promoting calcium influx, which ultimately results in smooth muscle contraction and vasoconstriction.
This compound: A Stereospecific Antagonist of 20-HETE
This compound has been identified as a competitive antagonist of 20-HETE-induced vasoconstriction. Its specificity is highlighted by the fact that its stereoisomer, 19(S)-HETE, is significantly less effective at blocking this action. In fact, some studies suggest that 19(S)-HETE may have vasodilatory effects through different mechanisms, such as activating the prostacyclin (IP) receptor and increasing cAMP levels. This stereospecificity strongly suggests that this compound interacts directly with the 20-HETE binding site on its receptor.
Comparative Analysis of 20-HETE Antagonists
While this compound is a key tool for studying 20-HETE's effects, other synthetic antagonists have been developed. This section compares this compound with two other commonly cited antagonists: WIT-002 and 20-SOLA.
Data Presentation
| Antagonist | Chemical Name | Mechanism of Action | Potency (IC50/EC50) | Key Features | Reference |
| This compound | 19(R)-Hydroxyeicosatetraenoic acid | Competitive antagonist at the 20-HETE receptor (GPR75) | Data not consistently reported in comparative studies | Endogenous stereoisomer of 19-HETE, high specificity compared to 19(S)-HETE. | |
| WIT-002 | 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid | Competitive antagonist at the 20-HETE receptor | Effective concentrations in vitro are 1–10 micromolar. | A synthetic analog of 20-HETE. | |
| 20-SOLA | 2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate | Water-soluble 20-HETE antagonist | Effective in vivo at 10mg/kg/day in drinking water. | Water-soluble, allowing for easier in vivo administration. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of vascular responses. Below are protocols for commonly used ex vivo techniques to study 20-HETE-induced vasoconstriction and its antagonism.
Pressure Myography
This technique allows for the examination of vascular reactivity in isolated small arteries under physiologically relevant pressures.
Experimental Workflow:
Experimental workflow for pressure myography.
Detailed Steps:
-
Vessel Isolation: Isolate small resistance arteries (e.g., renal interlobar or mesenteric arteries) from the animal model of choice and place them in cold, oxygenated physiological salt solution (PSS).
-
Mounting: Transfer the artery to a pressure myograph chamber and mount it onto two glass micropipettes. Secure the vessel with sutures.
-
Pressurization and Equilibration: Pressurize the vessel to a physiologically relevant intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries) and allow it to equilibrate in PSS at 37°C for approximately one hour.
-
Viability Check: Assess the viability of the vessel by challenging it with a high potassium solution (e.g., 60 mM KCl) to induce constriction, followed by a test for endothelium-dependent vasodilation with an appropriate agonist (e.g., acetylcholine).
-
20-HETE Administration: Generate a cumulative concentration-response curve for 20-HETE by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) to the bath and recording the steady-state vessel diameter at each concentration.
-
Antagonist Incubation: After a washout period, incubate the vessel with the desired concentration of the antagonist (e.g., this compound, WIT-002, or 20-SOLA) for a predetermined time (e.g., 20-30 minutes).
-
Repeat 20-HETE Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for 20-HETE.
-
Data Analysis: Plot the change in vessel diameter as a function of 20-HETE concentration. Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism.
Isolated Vessel Bath (Wire Myography)
This technique measures isometric tension development in isolated arterial rings.
Experimental Workflow:
References
- 1. The CYP/20-HETE/GPR75 axis in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of 19(R)-HETE and 19(S)-HETE on Na+/K+-ATPase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two stereoisomers of 19-hydroxyeicosatetraenoic acid (19-HETE), 19(R)-HETE and 19(S)-HETE, on the activity of Na+/K+-ATPase. Understanding these differential effects is crucial for research in areas such as renal physiology, cardiovascular function, and the development of novel therapeutics targeting ion transport.
Executive Summary
Experimental evidence demonstrates a stark contrast in the biological activity of this compound and 19(S)-HETE concerning Na+/K+-ATPase. Notably, 19(S)-HETE acts as a potent stimulator of Na+/K+-ATPase activity, whereas its enantiomer, this compound, exhibits no such effect.[1][2] This stereospecificity highlights the precise molecular interactions required for the modulation of this critical enzyme. In contrast to the stimulatory effect of 19(S)-HETE, other arachidonic acid metabolites, such as 20-HETE and 12(R)-HETE, have been identified as inhibitors of Na+/K+-ATPase.
Quantitative Data Comparison
The following tables summarize the quantitative data on the effects of 19(S)-HETE and its related compounds on Na+/K+-ATPase activity.
Table 1: Effect of 19(S)-HETE and this compound on Na+/K+-ATPase Activity
| Compound | Concentration | Effect on Na+/K+-ATPase Activity | EC50 | Reference |
| 19(S)-HETE | 10⁻⁶ M | Stimulation | 3 x 10⁻⁷ M | [1][2] |
| This compound | 10⁻⁶ M | No effect | - | [1] |
Table 2: Comparative Effects of Other HETE Isomers on Na+/K+-ATPase Activity
| Compound | Concentration | Effect on Na+/K+-ATPase Activity | Inhibition (%) | Reference |
| 20-HETE | 10⁻⁶ M | No effect (in the specific study comparing 19(S/R)-HETE) | - | |
| 12(R)-HETE | 10⁻⁶ M | Inhibition | 60% | |
| Ouabain (control inhibitor) | 10⁻³ M | Inhibition | 75% |
Experimental Protocols
Preparation of Renal Cortical Microsomes for Na+/K+-ATPase Assay
This protocol is based on methodologies used in studies investigating the effects of HETEs on renal Na+/K+-ATPase.
-
Tissue Homogenization: Male Sprague-Dawley rats are anesthetized, and the kidneys are excised and placed in ice-cold buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4). The renal cortex is dissected and minced.
-
Differential Centrifugation: The minced tissue is homogenized in the same buffer. The homogenate is then subjected to a series of centrifugations to isolate the microsomal fraction, which is enriched in Na+/K+-ATPase.
-
Microsome Purification: The resulting microsomal pellet is resuspended in a buffer and may be further purified using density gradient centrifugation to obtain a partially purified enzyme preparation.
-
Protein Determination: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or Lowry assay, to normalize enzyme activity.
Na+/K+-ATPase Activity Assay
The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the liberation of inorganic phosphate (Pi).
-
Reaction Mixture Preparation: Two sets of reaction mixtures are prepared.
-
Total ATPase activity: Contains buffer (e.g., 50 mM Tris-HCl, pH 7.4), MgCl₂, NaCl, KCl, and ATP.
-
Ouabain-insensitive ATPase activity: Contains the same components as the total ATPase mixture plus ouabain, a specific inhibitor of Na+/K+-ATPase.
-
-
Enzyme Reaction: The reaction is initiated by adding the microsomal preparation to the pre-warmed reaction mixtures. The incubation is carried out at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and Pi Measurement: The reaction is stopped by adding a solution like ice-cold trichloroacetic acid. The amount of inorganic phosphate released is then measured colorimetrically.
-
Calculation of Na+/K+-ATPase Activity: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The results are typically expressed as nmol of Pi liberated per milligram of protein per minute.
Signaling Pathways
Inhibitory Pathway of 20-HETE on Na+/K+-ATPase
20-HETE has been shown to inhibit Na+/K+-ATPase activity through a signaling cascade involving Protein Kinase C (PKC). This pathway involves the phosphorylation of the α-subunit of the Na+/K+-ATPase.
Caption: Inhibitory signaling pathway of 20-HETE on Na+/K+-ATPase.
Proposed Stimulatory Pathway of 19(S)-HETE on Na+/K+-ATPase
The precise signaling pathway for the stimulatory effect of 19(S)-HETE on Na+/K+-ATPase is not yet fully elucidated. However, some studies suggest a mechanism that may involve its conversion to prostaglandin-like compounds by cyclooxygenase (COX) enzymes, which then stimulate the pump. Another potential pathway involves the activation of the prostacyclin (IP) receptor and subsequent cAMP formation, although its direct link to Na+/K+-ATPase stimulation requires further investigation.
Caption: Proposed stimulatory pathways of 19(S)-HETE on Na+/K+-ATPase.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the effects of this compound and 19(S)-HETE on Na+/K+-ATPase activity.
Caption: Experimental workflow for assessing HETE effects on Na+/K+-ATPase.
Conclusion
The differential effects of this compound and 19(S)-HETE on Na+/K+-ATPase activity underscore the importance of stereochemistry in biological signaling. While 19(S)-HETE is a potent and specific stimulator, this compound is inactive. This knowledge, combined with the understanding of inhibitory actions of other HETEs, provides a valuable framework for researchers investigating the complex regulation of ion transport and for the development of targeted therapeutic agents. Further research is warranted to fully elucidate the signaling pathway responsible for the stimulatory action of 19(S)-HETE.
References
A Comparative Analysis of the Vasodilatory Potency of 19(R)-HETE and Other Eicosanoids
For Immediate Release
This guide provides a comprehensive comparison of the vascular effects of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) with other prominent eicosanoids, including its stereoisomer 19(S)-HETE, prostaglandins, leukotrienes, and 20-HETE. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the vasodilatory potential of these lipid mediators.
Executive Summary
Eicosanoids, metabolites of arachidonic acid, are critical regulators of vascular tone. While many eicosanoids, such as prostacyclin (PGI2) and certain epoxyeicosatrienoic acids (EETs), are potent vasodilators, the effects of hydroxyeicosatetraenoic acids (HETEs) are more varied. This guide focuses on the vascular activity of this compound, revealing that it is not a vasodilator but rather an antagonist of the vasoconstrictor 20-HETE. In stark contrast, its stereoisomer, 19(S)-HETE, demonstrates significant vasodilatory properties.
Comparative Vasoactive Potency of Eicosanoids
The following table summarizes the vasodilatory and vasoconstrictor potencies of this compound and other key eicosanoids. Potency is expressed as the half-maximal effective concentration (EC50) or half-maximal effective dose (ED50), where available.
| Eicosanoid | Primary Vascular Effect | Potency (EC50/ED50) | Vascular Bed | Reference(s) |
| This compound | 20-HETE Antagonist | Inactive as a direct vasodilator (up to 10 µM) | Rat renal preglomerular microvessels | [1] |
| 19(S)-HETE | Vasodilator | ~520 - 567 nM | Mouse mesenteric artery, thoracic aorta | [2][3] |
| 20-HETE | Vasoconstrictor | < 10 nM | Renal, cerebral, cardiac, mesenteric arteries | [2][4] |
| Vasodilator | - | Pulmonary arteries, bovine coronary arteries | ||
| Prostaglandin I2 (PGI2) | Vasodilator | -log EC50: 7.7 | Human intrarenal arteries | |
| Prostaglandin E2 (PGE2) | Vasodilator | -log EC50: 7.1 | Human intrarenal arteries | |
| 8-iso-PGE2 | Vasodilator | -log EC50: 6.0 | Porcine coronary artery | |
| Leukotriene B4 (LTB4) | Vasodilator | Comparable to PGE2 | Porcine skin | |
| Leukotriene C4 (LTC4) | Vasodilator/Vasoconstrictor | Biphasic response | Human coronary artery | |
| Leukotriene D4 (LTD4) | Vasodilator/Vasoconstrictor | Biphasic response | Human coronary artery | |
| 14,15-EET | Vasodilator | 1 µM | Bovine coronary artery |
Experimental Protocols
The evaluation of the vasoactive properties of eicosanoids is commonly performed using ex vivo wire myography. This technique allows for the direct measurement of isometric tension in isolated small arteries.
Wire Myography Protocol for Assessing Vasodilation
-
Tissue Preparation:
-
Small resistance arteries (e.g., mesenteric, renal, or coronary arteries) are dissected from the experimental animal in cold, oxygenated physiological salt solution (PSS).
-
Arterial segments of approximately 2 mm in length are carefully cleaned of surrounding adipose and connective tissue.
-
Two tungsten wires (typically 40 µm in diameter) are threaded through the lumen of the arterial segment.
-
-
Mounting:
-
The arterial segment is mounted in a small-vessel myograph chamber by securing the wires to a force transducer and a micrometer, respectively.
-
The chamber is filled with PSS and continuously gassed with 95% O2 / 5% CO2 at 37°C.
-
-
Normalization and Equilibration:
-
The artery is stretched to its optimal resting tension, determined by a standardized normalization procedure to approximate in vivo conditions.
-
The preparation is allowed to equilibrate for at least 30 minutes.
-
-
Viability and Pre-constriction:
-
The viability of the vessel is assessed by challenging it with a high-potassium solution (e.g., 60 mM KCl) to induce maximal contraction.
-
After washing and returning to baseline, the artery is pre-constricted to approximately 50-80% of its maximal contraction using a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable pre-constriction plateau is achieved, the eicosanoid of interest is added to the chamber in a cumulative manner, with increasing concentrations.
-
The relaxation response is recorded as a percentage of the pre-constriction tone.
-
-
Data Analysis:
-
The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value and the maximal relaxation (Emax).
-
Signaling Pathways and Mechanisms of Action
The vascular effects of this compound and related eicosanoids are mediated by distinct signaling pathways.
Antagonistic Action of this compound on 20-HETE-Induced Vasoconstriction
This compound's primary vascular role is to counteract the vasoconstrictor effects of 20-HETE. While the precise receptor mechanism for this antagonism is still under investigation, it is known that 20-HETE mediates vasoconstriction through the inhibition of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to depolarization and calcium influx. This compound likely interferes with this pathway.
Vasodilatory Signaling Pathway of 19(S)-HETE
In contrast to its R-isomer, 19(S)-HETE is a direct vasodilator. It functions as an agonist for the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets that promote smooth muscle relaxation and vasodilation.
Experimental Workflow for Vasodilatory Potency Assessment
The following diagram outlines the typical workflow for determining the vasodilatory potency of a test compound using wire myography.
Conclusion
The evidence strongly indicates that this compound does not possess direct vasodilatory activity. Instead, its primary role in the vasculature appears to be the antagonism of the potent vasoconstrictor, 20-HETE. This is in direct contrast to its stereoisomer, 19(S)-HETE, which is a potent vasodilator acting through the prostacyclin IP receptor. This stereospecificity highlights the subtle structural requirements for eicosanoid-receptor interactions and their profound impact on vascular tone. When comparing vasoactive eicosanoids, it is crucial to consider not only the specific molecule but also its stereochemistry and the vascular bed in which it is acting. Researchers and drug development professionals should consider this compound as a modulator of vasoconstriction rather than a direct vasodilator in their investigations.
References
- 1. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for 19(R)-HETE and Other HETE Isomers
For researchers in drug development and cellular signaling, the specificity of antibodies is paramount for generating reliable data. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting hydroxyeicosatetraenoic acid (HETE) isomers, with a focus on 19(R)-HETE. Due to the structural similarity among HETE isomers, understanding an antibody's binding profile is critical to avoid misleading results in immunoassays.
Data Presentation: Antibody Cross-Reactivity
Table 1: Example Cross-Reactivity Profile of a HETE Isomer Antibody
(Data presented is for a 15(S)-HETE antibody and is used here for illustrative purposes)[1]
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| (±)15-HEPE | 0.21% |
| Arachidonic Acid | 0.17% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| 14,15-DiHETrE | 0.03% |
| 13(S)-HODE | 0.02% |
| 20-HETE | <0.01% |
| 12(R)-HETE | <0.01% |
| 5(S)-HETE | <0.01% |
| 5(R)-HETE | <0.01% |
| Leukotriene B4 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
Experimental Protocols
The cross-reactivity of an antibody for a small molecule like this compound is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).[2][3] This method quantifies the ability of other HETE isomers to compete with this compound for binding to the antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
A microtiter plate is coated with a capture antibody, which can be a secondary antibody directed against the host species of the primary anti-HETE antibody.[4]
-
Alternatively, the plate can be coated with a conjugate of the target analyte (e.g., this compound) and a carrier protein.
-
The plate is incubated to allow for binding and then washed to remove any unbound antibody.
2. Blocking:
-
The remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA) or casein. This step is crucial to prevent non-specific binding of subsequent reagents.
3. Competitive Binding:
-
Standard solutions of the target analyte (this compound) and solutions of the test isomers (e.g., 19(S)-HETE, 20-HETE, etc.) at various concentrations are prepared.
-
The primary antibody against this compound is mixed with either the standard or the test isomer solution.
-
This mixture is then added to the coated and blocked wells of the microtiter plate.
-
During incubation, the free HETE isomer in the solution competes with the HETE isomer coated on the plate for binding to the limited amount of primary antibody.
4. Detection:
-
The plate is washed to remove unbound antibodies and antigens.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that is now bound to the plate.
-
After another washing step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal, such as a color change.
5. Data Analysis:
-
The intensity of the signal is inversely proportional to the concentration of the free HETE isomer in the initial mixture.
-
A standard curve is generated by plotting the signal intensity versus the concentration of the this compound standard.
-
The concentration of each test isomer that causes a 50% reduction in signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test isomer) x 100
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.
Conclusion
The specificity of an antibody towards its target is a critical parameter for the reliability of immunoassays. When studying HETE isomers like this compound, which have subtle structural differences from other isomers, a thorough evaluation of antibody cross-reactivity is essential. Researchers should demand comprehensive cross-reactivity data from antibody suppliers, presented in a clear tabular format. The competitive ELISA is a standard and effective method for determining this cross-reactivity. Understanding the potential for off-target binding allows for more accurate interpretation of experimental results and contributes to the robustness of research in the field of lipid signaling. While both 19(S)- and this compound can act as potent vasodilators, other isomers like 20-HETE can have opposing effects, such as vasoconstriction, highlighting the importance of distinguishing between these molecules in biological systems.
References
Evaluating 19(R)-HETE as a Potential Biomarker for Renal Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for sensitive and specific biomarkers of renal dysfunction is a critical endeavor in nephrology and drug development. Early and accurate detection of kidney injury is paramount for timely intervention and improved patient outcomes. Among the myriad of molecules investigated, eicosanoids, particularly hydroxyeicosatetraenoic acids (HETEs), have garnered attention due to their diverse biological activities in the kidney. This guide provides a comprehensive evaluation of 19(R)-HETE as a potential biomarker for renal dysfunction, comparing it with its enantiomer 19(S)-HETE, the related 20-HETE, and established clinical biomarkers.
Executive Summary
Current evidence strongly suggests that This compound is not a viable biomarker for renal dysfunction . Foundational studies demonstrate that this compound is biologically inactive in key renal physiological pathways where its stereoisomer, 19(S)-HETE, exhibits significant activity. Specifically, this compound fails to stimulate renal Na+-K+-ATPase or induce cellular signaling pathways, such as cAMP formation, that are modulated by 19(S)-HETE.[1][2] Consequently, the scientific literature lacks studies evaluating this compound's diagnostic or prognostic utility for kidney disease, and no direct comparative data with established biomarkers exists.
In contrast, other arachidonic acid metabolites, notably 20-HETE , have shown promise as potential biomarkers, particularly in the context of diabetic kidney disease.[3] This guide will, therefore, focus on presenting the available data for the biologically active HETE isomers in the kidney and compare them against current standards of care in renal biomarker testing.
Comparison of Renal Biomarkers
The following table summarizes the characteristics and performance of various molecules as biomarkers for renal dysfunction. Due to the lack of data for this compound, it is not included in the quantitative comparison.
| Biomarker | Type | Sample | Advantages | Disadvantages | Sensitivity | Specificity | AUC-ROC |
| Serum Creatinine | Small Molecule | Serum | Widely available, inexpensive, established reference ranges. | Insensitive to early kidney damage, influenced by muscle mass, age, sex, and diet.[4] | Variable, generally low in early stages. | Variable. | ~0.70-0.80 for AKI prediction. |
| Cystatin C | Protein | Serum, Urine | Less influenced by muscle mass, age, and sex than creatinine; detects changes in GFR earlier.[4] | Higher cost, levels can be affected by inflammation and thyroid function. | Generally higher than creatinine for early GFR changes. | Moderate to high. | ~0.80-0.90 for AKI prediction. |
| KIM-1 (Kidney Injury Molecule-1) | Transmembrane Protein | Urine | Highly specific for proximal tubular injury, low or undetectable in healthy kidneys. | Can be elevated in conditions other than acute injury, such as chronic kidney disease. | High for tubular injury. | High for tubular injury. | ~0.75-0.85 for AKI prediction. |
| NGAL (Neutrophil Gelatinase-Associated Lipocalin) | Protein | Urine, Serum | Rises rapidly after kidney injury, providing an early indication of damage. | Not entirely specific to the kidney; can be elevated in systemic inflammation and infection. | High for early AKI detection. | Moderate. | ~0.80-0.90 for AKI prediction. |
| 20-HETE | Eicosanoid | Urine | Reflects intra-renal vascular and tubular function; associated with the severity of diabetic kidney disease. | Limited clinical validation, measurement requires specialized techniques (LC-MS/MS). | 82.2% for discriminating diabetic kidney disease. | 67.1% for discriminating diabetic kidney disease. | Not reported in the provided study. |
| 19(S)-HETE | Eicosanoid | Urine, Tissue | Biologically active in the kidney, stimulating Na+-K+-ATPase. | Not evaluated as a clinical biomarker; likely requires specialized measurement techniques. | Not available. | Not available. | Not available. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and proposed mechanisms of action, the following diagrams are provided.
Figure 1. Simplified diagram of the Cytochrome P450 pathway for arachidonic acid metabolism in the kidney.
Figure 2. Contrasting biological activities of 19(S)-HETE and this compound in renal-related pathways.
Figure 3. A typical experimental workflow for the quantification of HETEs in urine using LC-MS/MS.
Experimental Protocols
Accurate measurement of eicosanoids like HETEs requires sophisticated analytical techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on published methodologies.
Protocol: Quantification of Urinary HETEs by LC-MS/MS
1. Sample Preparation and Hydrolysis:
-
Thaw frozen urine samples on ice.
-
To 1 mL of urine, add an internal standard solution containing deuterated analogues of the HETEs of interest (e.g., 20-HETE-d6).
-
For measurement of total HETEs (free and esterified), enzymatic or chemical hydrolysis is required. Add β-glucuronidase to de-conjugate glucuronidated metabolites. Incubate at 37°C for 2 hours.
2. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the urine sample to pH ~4.0 with a suitable buffer (e.g., acetate buffer).
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the eicosanoids from the cartridge with a high-polarity solvent (e.g., methanol or ethyl acetate).
3. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% acetonitrile in water).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a reverse-phase column (e.g., C18).
-
Perform a gradient elution using a binary solvent system, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
-
The gradient will be optimized to separate the different HETE isomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of a specific HETE and then monitoring for a specific product ion after fragmentation in the collision cell.
-
Example Transitions:
-
19-HETE/20-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) specific to the isomer.
-
20-HETE-d6 (Internal Standard): Precursor ion (m/z) 325.2 -> Product ion (m/z).
-
-
5. Data Analysis:
-
Generate a standard curve using known concentrations of authentic HETE standards.
-
Quantify the concentration of each HETE in the urine sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
-
Normalize the final concentration to urinary creatinine to account for variations in urine dilution.
Conclusion
Based on the current body of scientific literature, This compound does not present itself as a promising biomarker for renal dysfunction due to its demonstrated biological inactivity in key renal pathways. Researchers and clinicians should instead focus on other, more biologically active molecules. While 20-HETE shows some potential, particularly in diabetic kidney disease, it requires further clinical validation to ascertain its utility in routine clinical practice. Established biomarkers such as serum creatinine, cystatin C, KIM-1, and NGAL remain the cornerstones of renal function assessment, each with its own strengths and limitations. The future of renal biomarkers may lie in a panel-based approach, combining markers of glomerular function and tubular injury to provide a more holistic and timely assessment of kidney health.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary 20-HETE: A prospective Non-Invasive prognostic and diagnostic marker for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Detection of Acute Kidney Injury After Congenital Heart Surgery—Using Urine Proteomics to Identify New Biomarker Candidates: A Prospective Clinical Study [mdpi.com]
Head-to-Head Comparison: 19(R)-HETE and Synthetic 20-HETE Antagonists in Cardiovascular and Renal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the endogenous arachidonic acid metabolite, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), and prominent synthetic antagonists of its pro-hypertensive counterpart, 20-HETE. This objective analysis is designed to inform experimental design and therapeutic development in the fields of cardiovascular and renal pathophysiology.
Executive Summary
20-HETE is a potent vasoconstrictor implicated in the pathogenesis of hypertension, endothelial dysfunction, and certain cancers. Consequently, antagonism of 20-HETE signaling is a promising therapeutic strategy. Nature has provided an endogenous antagonist in the form of this compound, which opposes many of the detrimental effects of 20-HETE. Concurrently, medicinal chemistry efforts have yielded a range of synthetic 20-HETE antagonists with varying potencies and properties. This guide will dissect the available experimental data to compare the performance of this compound with its synthetic counterparts.
Quantitative Performance Data
The following table summarizes the available quantitative data on the potency of this compound and various synthetic 20-HETE antagonists. Direct IC50 values for this compound as a competitive antagonist are not consistently reported in the literature; its potency is often described qualitatively.
| Antagonist | Class | In Vitro Potency/Effective Concentration | Key Findings & Applications |
| This compound | Endogenous Eicosanoid | Moderate antagonist; more potent than some of its synthetic analogs in specific assays.[1] | Reverses 20-HETE-induced sensitization of renal arterioles to vasoconstrictors.[1] |
| 20-HEDE (WIT-002) | Synthetic Analog | 1-10 µM effective concentration in vitro.[2][3] | Antagonizes vasoconstrictor actions of 20-HETE; inhibits proliferation of renal adenocarcinoma cells.[4] |
| 20-HEDGE | Synthetic Analog | 1-10 µM effective concentration in vitro. | Prevents 20-HETE-mediated vascular remodeling. |
| 20-SOLA | Water-Soluble Synthetic Analog | Not explicitly quantified in the provided results. | Ameliorates hypertension and renal injury in diabetic mouse models; restores coronary collateral growth after ischemia. |
| AAA | Water-Soluble Synthetic Analog | Not explicitly quantified in the provided results. | Directly binds to GPR75, preventing 20-HETE-induced signaling. |
Signaling Pathways
The vasoconstrictor and pro-inflammatory effects of 20-HETE are primarily mediated through the G-protein coupled receptor, GPR75. Antagonists, both endogenous and synthetic, act by blocking this interaction and the subsequent downstream signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and synthetic 20-HETE antagonists are provided below.
In Vitro: 20-HETE-Induced Sensitization of Renal Preglomerular Microvessels
This assay assesses the ability of an antagonist to inhibit the 20-HETE-induced enhancement of vasoconstriction in response to another agent, such as phenylephrine.
Methodology:
-
Vessel Isolation:
-
Anesthetize male Sprague-Dawley rats and excise the kidneys.
-
Isolate preglomerular resistance arterioles using the iron oxide perfusion method.
-
Briefly, perfuse the kidney with a suspension of iron oxide in physiological salt solution (PSS).
-
Digest the cortical tissue with collagenase and separate the iron-filled microvessels using a magnet.
-
-
Vessel Cannulation and Pressurization:
-
Transfer isolated arterioles to a temperature-controlled chamber on the stage of an inverted microscope.
-
Cannulate both ends of the arteriole with glass micropipettes and secure with sutures.
-
Pressurize the vessel to a constant intramural pressure (e.g., 100 mmHg).
-
-
Experimental Protocol:
-
Allow the vessel to equilibrate in PSS for 30-60 minutes.
-
Perform a dose-response curve to a vasoconstrictor (e.g., phenylephrine) to establish a baseline.
-
Wash out the vasoconstrictor and incubate the vessel with 20-HETE (e.g., 1 µM) for 30 minutes.
-
In the presence of 20-HETE, repeat the dose-response curve to the vasoconstrictor.
-
To test an antagonist, pre-incubate a separate vessel with the antagonist (e.g., 1 µM of this compound or a synthetic analog) for 30 minutes prior to and during the incubation with 20-HETE.
-
Repeat the vasoconstrictor dose-response curve in the presence of the antagonist and 20-HETE.
-
-
Data Analysis:
-
Measure the internal diameter of the vessel at each concentration of the vasoconstrictor.
-
Calculate the percent vasoconstriction relative to the baseline diameter.
-
Compare the dose-response curves in the presence and absence of 20-HETE and the antagonist to determine the degree of inhibition of sensitization. Negative values in response changes indicate antagonism.
-
In Vivo: Blood Pressure Measurement in a 20-HETE-Dependent Hypertensive Mouse Model
This experiment evaluates the ability of an antagonist to lower blood pressure in a model where hypertension is driven by elevated 20-HETE levels, such as the Cyp4a14(-/-) mouse.
Methodology:
-
Animal Model:
-
Use male Cyp4a14(-/-) mice, which exhibit androgen-driven, 20-HETE-dependent hypertension.
-
House the mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure using a non-invasive tail-cuff method.
-
Acclimate the mice to the restraining device and tail-cuff apparatus for several days before starting the experiment to minimize stress-induced blood pressure variations.
-
On the day of measurement, place the mouse in a restrainer on a warming platform to promote blood flow to the tail.
-
Position the tail cuff and a volume pressure recording sensor on the tail.
-
The system automatically inflates and deflates the cuff, recording the blood pressure.
-
Obtain multiple readings for each mouse and average them.
-
-
Experimental Protocol:
-
Record baseline blood pressure for all mice for several days.
-
Divide the mice into a control group and a treatment group.
-
Administer the 20-HETE antagonist (e.g., a synthetic analog at 10 mg/kg) or vehicle (e.g., saline) to the respective groups daily via intraperitoneal (IP) injection.
-
Measure blood pressure daily or on alternate days for the duration of the treatment period (e.g., 10 days).
-
-
Data Analysis:
-
Plot the average daily systolic blood pressure for each group over the course of the experiment.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the blood pressure between the treatment and control groups.
-
A significant reduction in blood pressure in the treatment group compared to the control group indicates an effective in vivo antagonist.
-
Conclusion
Both the endogenous lipid this compound and a range of synthetic molecules demonstrate the capacity to antagonize the pro-hypertensive and pro-inflammatory actions of 20-HETE. While this compound serves as a valuable physiological tool and benchmark, synthetic antagonists like 20-HEDE, 20-HEDGE, and the water-soluble 20-SOLA offer greater stability and drug-like properties, making them suitable for in-depth preclinical investigations. The choice of antagonist will ultimately depend on the specific experimental context, including the desired route of administration, duration of action, and the biological system under investigation. The experimental protocols and signaling pathway information provided herein offer a robust framework for the continued exploration of 20-HETE antagonism as a therapeutic strategy for cardiovascular and renal diseases.
References
- 1. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of 19(R)-HETE: A Guide for Laboratory Professionals
Physicochemical Properties of 19(R)-HETE
A clear understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Formal Name | 19(R)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.5 g/mol |
| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 0.5 mg/ml |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years at -20°C |
Step-by-Step Disposal Protocol for this compound
Given that this compound is typically supplied as a solution in an organic solvent, such as ethanol, the disposal procedure should be approached with the assumption that the waste is hazardous. The following steps provide a direct, operational guide for its proper disposal.
1. Waste Identification and Segregation:
-
Treat all solutions containing this compound as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, such as aqueous, solid, or halogenated waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregation is key to preventing unforeseen chemical reactions and ensuring proper disposal by waste management professionals.
2. Selection of Appropriate Waste Containers:
-
Use a designated, leak-proof container that is chemically compatible with the solvent in which the this compound is dissolved. For ethanolic solutions, a high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must have a secure, tight-fitting lid to prevent the evaporation of volatile organic compounds.
3. Proper Labeling of Waste Containers:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must clearly identify the contents, including "this compound" and the solvent (e.g., "Ethanol"). List all components of the waste solution.
-
Indicate the approximate concentration or volume of each component.
-
Include the date when the first drop of waste was added to the container.
4. Safe Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Ensure the storage area is well-ventilated, such as in a chemical fume hood, especially for volatile solvents.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment to mitigate any potential spills.
5. Arranging for Waste Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.
-
Do not dispose of this compound solutions down the drain. This is a violation of standard laboratory practice and environmental regulations.
-
Do not dispose of this compound waste in regular trash.
6. Handling of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface or remove the original label. Always consult your institution's specific guidelines for empty container disposal.
Experimental Context: The Role of this compound in Vascular Signaling
This compound is a metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes.[1] In the context of vascular physiology, it is often studied for its interaction with another eicosanoid, 20-HETE. While 20-HETE is a potent vasoconstrictor, this compound acts as an antagonist to this effect.[1] The following diagram illustrates this antagonistic relationship.
This guide provides a foundational framework for the proper disposal of this compound. It is imperative for all laboratory personnel to supplement this information with their institution's specific policies and to consult with their EHS department for any questions or clarifications. By adhering to these procedures, researchers can ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling 19(R)-HETE
This guide provides crucial safety protocols and logistical information for the handling and disposal of 19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE). Adherence to these procedures is vital for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and chemical handling resources to build trust and provide value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a physiologically active substance that must be handled with care. The primary hazards identified are skin and serious eye irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended PPE for Handling this compound:
-
Eye and Face Protection : Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard should be worn.[1] If there is a significant risk of splashing, a face shield should be worn over the safety glasses.[1][2]
-
Hand Protection : Chemical-resistant gloves, such as disposable nitrile gloves, are required.[1] It is crucial to inspect gloves before each use and change them immediately upon contact with the chemical. For compounds supplied in a solvent like ethanol, ensure the glove material is resistant to the solvent.
-
Body Protection : A laboratory coat must be worn and buttoned to cover as much skin as possible. Long pants and shoes that cover the entire foot (closed-toe and closed-heel) are also required.
-
Respiratory Protection : While generally not required if work is conducted in a well-ventilated area, respiratory protection may be necessary if there is a risk of aerosol formation. Use of a respirator requires adherence to a formal respiratory protection program, including fit testing and medical evaluation.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound. This information is critical for safe handling, storage, and emergency planning.
| Property | Value | Source |
| Formal Name | 19R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid | |
| CAS Number | 115461-39-7 | |
| Molecular Formula | C₂₀H₃₂O₃ | |
| Molecular Weight | 320.5 g/mol | |
| Appearance | Typically supplied as a solution in ethanol | |
| Melting Point | -49 °C / -56 °F | |
| Boiling Point | 169 - 171 °C (at 0.2 hPa) | |
| Density | 0.922 g/cm³ (at 25 °C) | |
| Solubility | Ethanol: 50 mg/ml; DMSO: 20 mg/ml; DMF: 20 mg/ml | |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) |
Operational and Disposal Plan
A systematic approach to handling and disposal minimizes risks. The following step-by-step guidance outlines the complete workflow.
A. Safe Handling Protocol
-
Preparation :
-
Ensure good ventilation, preferably by working inside a chemical fume hood.
-
Confirm that an eyewash station and safety shower are accessible.
-
Don all required PPE as specified in Section 1.
-
-
Handling :
-
Avoid all direct contact with the substance.
-
Prevent the formation of aerosols.
-
Use only the amount of material necessary for the experiment.
-
-
Post-Handling :
-
Immediately change any contaminated clothing.
-
Wash hands and face thoroughly after handling the substance.
-
Decontaminate all work surfaces.
-
B. Storage
-
Store the material in its original, tightly sealed container.
-
For long-term stability (≥ 2 years), store at -20°C.
C. Spill Response
-
Immediate Actions : Evacuate and secure the area. Ensure adequate ventilation.
-
Containment : Wear full PPE. Cover drains to prevent environmental release.
-
Clean-up : Absorb the spill with a liquid-binding, inert material such as sand, diatomite, or universal binders. Collect the absorbed material into a suitable container for disposal.
-
Decontamination : Clean the affected area thoroughly.
D. Disposal Plan
-
All waste material, including contaminated consumables and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations.
-
Do not allow the product or its container to enter drains or waterways.
-
Treat uncleaned containers as you would the product itself.
Visual Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely managing this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
